N-Ethylpropionamide-PEG1-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H14BrNO2 |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)ethyl]propanamide |
InChI |
InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
QULASMFQNIACBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethylpropionamide-PEG1-Br CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Ethylpropionamide-PEG1-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its role in the rapidly evolving field of targeted protein degradation.
Core Compound Information
This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker used in the synthesis of PROTACs. Its structure incorporates an ethylpropionamide group and a terminal bromine atom, making it a versatile tool for covalently linking a target protein binder and an E3 ligase ligand.
| Property | Value | Source |
| CAS Number | 1539080-27-7 | [1] |
| Molecular Formula | C₇H₁₄BrNO₂ | [1] |
| Molecular Weight | 224.10 g/mol | [1] |
| Synonyms | Propanamide, N-[2-(2-bromoethoxy)ethyl]- | N/A |
Supplier Information
A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.
| Supplier | Contact Information |
| DC Chemicals | Tel: +86-21-58447131 |
| MyBioSource | N/A |
| TargetMol | N/A |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a flexible and hydrophilic linker. The PEG component can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal bromine atom provides a reactive site for conjugation with either the target protein binder or the E3 ligase ligand, typically through a nucleophilic substitution reaction.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound generally follows a multi-step process. The following diagram illustrates a typical experimental workflow.
Signaling Pathway of PROTAC Action
Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
References
An In-depth Technical Guide on the Mechanism of Action of N-Ethylpropionamide-PEG1-Br in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating the target protein from the cell.[2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][2] Linkers are broadly classified as flexible (e.g., alkyl chains, PEG chains) or rigid. PEG linkers, in particular, are widely employed in PROTAC design to enhance the molecule's physicochemical properties.[3][4]
N-Ethylpropionamide-PEG1-Br: A Closer Look
This compound is a PEG-based PROTAC linker. Its structure consists of a single ethylene (B1197577) glycol unit (PEG1) flanked by an N-ethylpropionamide group and a terminal bromine atom.
-
PEG Core: The polyethylene (B3416737) glycol unit imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5] This is crucial for administration and distribution in biological systems.
-
N-Ethylpropionamide Group: This amide functionality can participate in hydrogen bonding and influences the linker's conformation and polarity.
-
Terminal Bromine: The bromine atom serves as a reactive handle for chemical conjugation. It is a good leaving group, facilitating the attachment of the linker to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Mechanism of Action in PROTACs
The this compound linker plays a multifaceted role in the mechanism of action of a PROTAC:
-
Bridging Function: Its primary role is to covalently connect the POI-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG1 unit are critical for allowing the two ligands to simultaneously bind to their respective proteins, leading to the formation of a productive ternary complex.
-
Modulation of Physicochemical Properties:
-
Solubility: The hydrophilic nature of the PEG component can enhance the overall water solubility of the PROTAC, which is often a challenge for these high molecular weight compounds.[4]
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell uptake.[1] However, excessive PEGylation can also decrease permeability.
-
-
Influence on Ternary Complex Formation: The linker's length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex. A well-designed linker will orient the POI and E3 ligase in a manner that is optimal for efficient ubiquitination.
Quantitative Data on PROTAC Performance
While specific data for PROTACs utilizing the this compound linker is not available, the following tables present representative quantitative data for PROTACs to illustrate the key parameters used for their evaluation.
Table 1: Representative Degradation Potency and Efficacy of PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | CRBN | HeLa | 15 | >95 |
| PROTAC-B | BTK | VHL | Ramos | 5 | ~90 |
| PROTAC-C | AR | VHL | LNCaP | 25 | >90 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Table 2: Representative Cell Permeability Data for PROTACs
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-X | PAMPA | 1.5 |
| PROTAC-Y | Caco-2 | 0.8 |
| PROTAC-Z | PAMPA | 3.2 |
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells to model human intestinal absorption, accounting for both passive and active transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and evaluate PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.
Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate (with a donor and acceptor well separated by a lipid-infused artificial membrane)
-
PROTAC compound
-
Phosphate buffer saline (PBS)
-
Organic solvent (e.g., dodecane)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor wells.
-
Assay Assembly: Add PBS to the acceptor wells and place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy with a plate reader).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC action and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The this compound linker, by virtue of its PEG-based structure, is expected to play a crucial role in optimizing the therapeutic potential of PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex underscores the importance of rational linker design in this exciting field of drug discovery. While further studies with PROTACs specifically incorporating this linker are needed to fully elucidate its quantitative impact, the principles outlined in this guide provide a solid foundation for its application and evaluation. The continued exploration of novel linker chemistries will undoubtedly pave the way for the development of next-generation protein degraders with improved efficacy and drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
The Strategic Role of N-Ethylpropionamide-PEG1-Br in Advancing Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, and N-Ethylpropionamide-PEG1-Br has emerged as a valuable building block in the synthesis of these sophisticated molecules. This technical guide provides a comprehensive overview of the role and application of this compound in TPD, tailored for researchers, scientists, and drug development professionals.
Core Concept: The PROTAC Mechanism
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.
This compound: A Versatile PROTAC Linker
This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1] Its structure incorporates a single polyethylene (B3416737) glycol (PEG) unit, which offers several advantages in PROTAC design, including enhanced solubility and improved pharmacokinetic properties.[2] The terminal bromide serves as a reactive handle for facile conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Signaling Pathway of PROTAC-Mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data in PROTAC Development
The successful development of a PROTAC requires rigorous quantitative analysis to determine its potency and efficacy. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs incorporating this compound are proprietary to individual research efforts, the following table provides a template for summarizing such data.
| PROTAC Construct | Target Protein (POI) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Example PROTAC A | BRD4 | CRBN | HeLa | 10 | 95 | 24 |
| Example PROTAC B | BTK | VHL | Ramos | 25 | 90 | 18 |
| Example PROTAC C | AR | MDM2 | VCaP | 50 | 85 | 48 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. Below are generalized protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a representative two-step synthesis where this compound is sequentially conjugated to the E3 ligase ligand and the POI ligand.
Step 1: Conjugation of this compound to an E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a suitable nucleophilic group, e.g., an amine or phenol) in an appropriate aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate by column chromatography.
Step 2: Conjugation of the Intermediate to a POI Ligand
-
The purified intermediate from Step 1 will have a terminal functional group (e.g., a carboxylic acid if the other end of the linker was protected) that needs to be activated or a reactive group that can be displaced.
-
Dissolve the POI ligand in a suitable solvent.
-
Couple the POI ligand with the intermediate using appropriate coupling chemistry (e.g., amide bond formation using HATU or EDC/HOBt, or a nucleophilic substitution).
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Experimental and Developmental Workflow
The development of a novel PROTAC is a systematic process that begins with design and culminates in in-vivo evaluation.
Caption: PROTAC development and evaluation workflow.
Logical Relationships of PROTAC Components
The interplay between the three components of a PROTAC is essential for its function. The linker, in particular, plays a crucial role in dictating the geometry of the ternary complex.
References
The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PROTAC Action and the Pivotal Role of the Linker
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein, acting in a catalytic manner.
The linker connecting the two ligands is a critical determinant of PROTAC activity. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.
An In-depth Technical Guide to the Synthesis and Purification of N-Ethylpropionamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Ethylpropionamide-PEG1-Br, a valuable building block in pharmaceutical and chemical research. This document outlines a detailed two-step synthetic pathway and subsequent purification protocol, supported by quantitative data and workflow visualizations to ensure reproducibility and clarity for researchers in drug development and related scientific fields.
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of an amide bond to create N-Ethylpropionamide. The second step is an N-alkylation reaction to introduce the PEG1-Br moiety.
Step 1: Synthesis of N-Ethylpropionamide
N-Ethylpropionamide is synthesized via the nucleophilic acyl substitution of propionyl chloride with ethylamine (B1201723). The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of propionyl chloride.
Experimental Protocol:
-
To a solution of ethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), triethylamine (B128534) (1.2 eq) is added, and the mixture is cooled to 0 °C in an ice bath.
-
Propionyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude N-Ethylpropionamide.
Step 2: Synthesis of this compound
The second step involves the N-alkylation of N-Ethylpropionamide with a suitable PEGylating agent, 1-bromo-2-(2-ethoxyethoxy)ethane, in the presence of a strong base.
Experimental Protocol:
-
N-Ethylpropionamide (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH) (1.2 eq), is added portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0 °C for 30 minutes.
-
1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction completion is monitored by TLC.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate (B1210297).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product is purified using column chromatography to isolate the desired compound from unreacted starting materials and byproducts.
Experimental Protocol:
-
A silica (B1680970) gel column is prepared using a suitable slurry solvent (e.g., hexane).
-
The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The product is eluted using a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethylamine | C₂H₇N | 45.08 | Reactant |
| Propionyl chloride | C₃H₅ClO | 92.52 | Reactant |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N-Ethylpropionamide | C₅H₁₁NO | 101.15 | Intermediate |
| Sodium Hydride (NaH) | NaH | 24.00 | Base |
| 1-bromo-2-(2-ethoxyethoxy)ethane | C₆H₁₃BrO₂ | 213.07 | PEGylating Agent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase |
| Hexane | C₆H₁₄ | 86.18 | Eluent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction Type | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1 | Amidation | 0 to RT | 2-4 | 85-95 |
| 2 | N-Alkylation | 0 to RT | 12-24 | 60-75 |
Table 3: Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂BrNO₃ |
| Molecular Weight | 312.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | >95% |
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
N-Ethylpropionamide-PEG1-Br: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for N-Ethylpropionamide-PEG1-Br, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Given the novel and specialized nature of this compound, this document synthesizes available safety data for structurally related compounds and outlines best practices for handling based on the general properties of PEGylated PROTAC linkers.
Introduction to this compound
This compound is a chemical entity featuring an N-ethylpropionamide group and a short polyethylene (B3416737) glycol (PEG) chain terminated with a bromine atom. This structure allows for its incorporation into PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker component is crucial for modulating the solubility, cell permeability, and spatial orientation of the PROTAC molecule.
Hazard Identification and Quantitative Safety Data
| Property | Data (for Bromo-PEG1-acid) | Reference |
| Physical State | Solid | [1] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Occupational Exposure Limits | No data available | [1] |
| Recommended Storage | Store at -20°C | [1] |
Note: The absence of a hazardous classification for the surrogate does not imply that this compound is entirely benign. All chemicals should be handled with appropriate caution in a laboratory setting.
Safe Handling and Experimental Protocols
The following protocols are based on general best practices for handling PEGylated compounds and PROTAC linkers in a research and development environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, impervious clothing should be considered.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Engineering Controls
-
Work should be conducted in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
An accessible safety shower and eye wash station must be available.[1]
General Handling Procedures
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is -20°C.[1]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.
-
Methods for Cleaning Up: Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material in accordance with local regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Mechanism of Action in PROTACs: Signaling Pathway
This compound functions as a linker within a PROTAC molecule. The primary role of a PROTAC is to facilitate the interaction between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the mechanism of action for a PROTAC. The PROTAC molecule, incorporating the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting, from receipt to disposal.
Caption: Safe handling workflow for this compound.
This workflow emphasizes a systematic approach to handling this compound, ensuring safety at each stage of its lifecycle in the laboratory. Adherence to these steps will minimize exposure risks and ensure a safe working environment.
References
The Critical Role of Short PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC, influencing its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase. This guide provides a comprehensive literature review of PROTACs that utilize short polyethylene (B3416737) glycol (PEG) linkers, focusing on their structure-activity relationships, relevant experimental protocols, and the underlying biological pathways.
The Significance of Linker Composition and Length
The composition and length of the linker are critical determinants of a PROTAC's biological activity. Alkyl and PEG chains are the most prevalent linker motifs due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] PEG linkers, in particular, are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[2][3][4]
The length of the linker is a crucial parameter that must be empirically optimized for each specific POI-E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in reduced efficacy due to increased flexibility and the potential for non-productive binding.[5] The optimal linker length facilitates the necessary protein-protein interactions within the ternary complex for efficient ubiquitination of the target protein.
Quantitative Analysis of PROTACs with Short PEG Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs employing short PEG linkers against various protein targets.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 9 | - | - | MCF7 | [6][7] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 12 | - | - | MCF7 | [6][7] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | - | >95 | MCF7 | [6][7] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 19 | - | <50 | MCF7 | [6][7] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 21 | - | <50 | MCF7 | [6][7] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | 4 PEG units | Impaired Binding | - | - | [2] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 4 PEG units | - | >85 | Mino | [8] |
| BRD4 | CRBN | PEG | 0 PEG units | < 500 | - | H661 | [9] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | H661 | [9] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - | H661 | [9] |
| Various Kinases | VHL/CRBN | PEG | - | - | - | - | [10] |
| Transcription Factor p65 | VHL | DNA-PEG | - | - | Effective Degradation | - | [11] |
| Transcription Factor E2F1 | VHL | DNA-PEG | - | - | Effective Degradation | - | [11] |
Note: The study by Cyrus et al. on ERα primarily utilized alkyl linkers, but it is a foundational study demonstrating the critical importance of linker length, a principle that directly applies to PEG linkers.
Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Western Blot for Protein Degradation
This is a standard method for quantifying the reduction in the levels of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein levels to a loading control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Tagged target protein (e.g., His-tag)
-
Tagged E3 ligase (e.g., GST-tag)
-
PROTAC compound
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare a mixture of the tagged target protein and tagged E3 ligase.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of a microplate.
-
Protein Addition: Add the protein mixture to each well.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET antibody pair to each well.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio to determine the extent of ternary complex formation at different PROTAC concentrations.[1][5][6]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein
-
PROTAC compound
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Proteasome inhibitor (e.g., MG132) (for cellular assays)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein to visualize the laddering pattern indicative of polyubiquitination.
Conclusion
The linker is a critical component in the design of effective PROTACs, with short PEG linkers offering a favorable balance of properties for inducing potent and selective protein degradation. The optimal linker length is target-dependent and must be determined empirically through systematic evaluation. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel PROTAC molecules. By combining careful linker design with rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 4. PROTACs | DC Chemicals [dcchemicals.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TF-PROTACs Enable Targeted Degradation of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
The Architect's Toolkit: N-Ethylpropionamide-PEG1-Br for Novel PROTAC Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the targeted degradation of disease-causing proteins. This guide delves into the core of PROTAC design, focusing on a specific and versatile building block: N-Ethylpropionamide-PEG1-Br . This short-chain polyethylene (B3416737) glycol (PEG) linker, capped with an ethylpropionamide moiety and functionalized with a terminal bromide, offers a unique combination of properties to finely tune the efficacy of novel PROTACs.
This document serves as a comprehensive resource, providing not only the theoretical underpinnings of PROTAC technology but also detailed experimental protocols and data presentation frameworks to guide researchers in their quest for next-generation protein degraders.
The PROTAC Paradigm: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
The Role of the Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. The choice of linker impacts solubility, metabolic stability, and the overall pharmacokinetic profile of the molecule.
PEG linkers, like this compound, are frequently employed due to their ability to enhance aqueous solubility and provide conformational flexibility. The single PEG unit in this compound offers a short, defined spacer, which can be advantageous in optimizing the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.
This compound: A Closer Look
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its key features include:
-
N-Ethylpropionamide Cap: This amide group can influence the linker's polarity and hydrogen bonding capacity, potentially affecting solubility and interactions with the biological environment.
-
Single PEG Unit: The short PEG chain provides a degree of hydrophilicity and flexibility, which can be crucial for navigating the cellular milieu and facilitating the formation of a stable ternary complex.
-
Terminal Bromide: The bromoalkyl group serves as a reactive handle for covalent attachment to a nucleophilic functional group (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the properties of its core components can be summarized. The N-ethylpropionamide moiety contributes to its polarity. The physicochemical properties of a PROTAC are a composite of its three components, and the linker plays a crucial role in modulating these properties.
Table 1: General Physicochemical Properties of PROTAC Components
| Property | POI Ligand | E3 Ligase Ligand | Linker (e.g., PEG-based) |
| Molecular Weight | Variable | Typically < 500 Da | Variable, contributes to overall MW |
| LogP | Variable, often lipophilic | Variable | Can be modulated to balance lipophilicity and hydrophilicity |
| Topological Polar Surface Area (TPSA) | Variable | Variable | Can be increased with polar groups (e.g., ethers, amides) |
| Hydrogen Bond Donors/Acceptors | Variable | Variable | Can be tailored to optimize solubility and permeability |
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is a systematic process that involves design, synthesis, and rigorous biological evaluation.
Figure 2: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing linkers such as this compound.
Synthesis of a PROTAC using this compound
A general synthetic protocol involves the sequential coupling of the linker to the POI and E3 ligase ligands. The terminal bromide of this compound allows for alkylation of a suitable nucleophile on one of the ligands.
Protocol 1: General Synthesis of a PROTAC via Alkylation
-
Materials:
-
POI ligand with a nucleophilic functional group (e.g., phenol, amine).
-
E3 ligase ligand with a functional group for subsequent coupling (e.g., carboxylic acid).
-
This compound.
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent (e.g., DMF, Acetonitrile).
-
Coupling reagents (e.g., HATU, HOBt, EDCI).
-
Purification supplies (e.g., HPLC).
-
-
Procedure:
-
Alkylation Step:
-
Dissolve the POI ligand (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.
-
-
Amide Coupling Step:
-
The other end of the this compound linker would need to be functionalized for coupling. Assuming a precursor to the this compound that has a protected amine or a carboxylic acid, the following steps would apply after deprotection.
-
Dissolve the POI-linker intermediate with a terminal amine (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF).
-
Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Western Blot for Protein Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein.
Protocol 2: Western Blot Analysis of Target Protein Degradation
-
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the binary and ternary complexes.
Protocol 3: SPR Analysis of Ternary Complex Formation
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified POI and E3 ligase.
-
PROTAC of interest.
-
Amine coupling kit for immobilization.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will provide the kinetics of ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, suggesting that the binding of one component enhances the binding of the other.
-
-
LC-MS/MS for Pharmacokinetic Analysis
LC-MS/MS is a highly sensitive and specific method for quantifying PROTAC levels in biological matrices.
Protocol 4: LC-MS/MS Quantification of a PROTAC in Plasma
-
Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
C18 analytical column.
-
Plasma samples from in vivo studies.
-
PROTAC standard and internal standard (IS).
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard and a protein precipitation solvent (e.g., 200 µL of acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a gradient elution on the C18 column.
-
Detect and quantify the PROTAC and IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the PROTAC standard.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Data Presentation
Quantitative data from PROTAC evaluation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Illustrative In Vitro Degradation Data for a Hypothetical PROTAC
| PROTAC Construct | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | This compound | 50 | 95 |
| PROTAC-B | Alkyl-C8 | 150 | 80 |
| PROTAC-C | PEG4 | 75 | 90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 3: Illustrative Pharmacokinetic Parameters for a Hypothetical PROTAC in Rats
| PROTAC Construct | Dosing Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| PROTAC-A | IV (1 mg/kg) | 1200 | 0.1 | 2500 | 4.5 |
| PROTAC-A | PO (10 mg/kg) | 350 | 2 | 1500 | 5.0 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the curve. t₁/₂: Half-life.
Conclusion
This compound represents a valuable tool in the armamentarium of the medicinal chemist designing novel PROTACs. Its defined length, hydrophilicity, and reactive handle provide a solid foundation for the systematic optimization of protein degraders. By combining rational design with rigorous experimental evaluation, as detailed in this guide, researchers can harness the power of linkers like this compound to unlock the full therapeutic potential of targeted protein degradation. The provided protocols and data presentation frameworks are intended to serve as a practical guide for the successful development of the next generation of PROTAC-based therapeutics.
Methodological & Application
Application Note & Protocol: Conjugation of N-Ethylpropionamide-PEG1-Br to a Thiol-Containing Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the covalent conjugation of N-Ethylpropionamide-PEG1-Br, a bromoacetamide-functionalized PEG linker, to a generic thiol-containing warhead. The bromoacetamide group is an effective thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups (-SH) via a nucleophilic substitution reaction. This chemistry is widely employed in the development of bioconjugates, including antibody-drug conjugates (ADCs), for targeted delivery of therapeutic agents.[] The inclusion of a short PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
The protocol herein outlines the necessary steps for the conjugation reaction, purification of the conjugate, and its subsequent characterization. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to guide researchers in this process.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific properties of the thiol-containing warhead.
1. Materials and Reagents:
-
This compound
-
Thiol-containing warhead
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5. Other suitable buffers include borate (B1201080) or bicarbonate buffers at a similar pH range.[4]
-
Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)
-
Organic Co-solvent (optional): Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) to assist in the dissolution of reactants.[4]
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18).
-
Characterization Instruments:
-
High-resolution mass spectrometer (HRMS), such as ESI-TOF or Orbitrap, for mass determination.[5]
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.
-
Analytical HPLC for purity assessment.
-
2. Pre-Reaction Preparation:
-
Buffer Preparation and Degassing: Prepare the chosen reaction buffer and thoroughly degas it to remove dissolved oxygen, which can oxidize the thiol group on the warhead.
-
Reactant Dissolution:
-
Accurately weigh the thiol-containing warhead and dissolve it in the degassed reaction buffer to a known concentration (e.g., 10 mM). If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be added.
-
Accurately weigh the this compound and prepare a stock solution in a compatible solvent (e.g., DMSO or the reaction buffer) at a higher concentration than the warhead solution (e.g., 50 mM).
-
3. Conjugation Reaction:
-
Reaction Setup: In a reaction vessel protected from light, add the solution of the thiol-containing warhead.
-
Initiation of Reaction: Add a slight molar excess (e.g., 1.2 to 1.5 equivalents) of the this compound solution to the warhead solution.
-
Incubation: Allow the reaction to proceed at room temperature (or up to 37°C) with gentle stirring for 1-4 hours. The optimal reaction time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
4. Quenching the Reaction:
-
Once the reaction has reached the desired level of completion, add a molar excess of a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to react with any unreacted this compound.
-
Incubate for an additional 30 minutes.
5. Purification of the Conjugate:
-
Method: The crude reaction mixture should be purified using preparative RP-HPLC.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The gradient should be optimized to achieve good separation of the conjugate from the starting materials, excess linker, and other byproducts.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified conjugate.
6. Characterization of the Conjugate:
-
Purity Assessment: Determine the purity of the final product using analytical RP-HPLC.
-
Identity Confirmation:
-
Mass Spectrometry: Confirm the identity of the conjugate by high-resolution mass spectrometry to verify that the observed molecular weight matches the calculated molecular weight of the desired product.[5]
-
NMR Spectroscopy: For a comprehensive structural confirmation, perform ¹H and ¹³C NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the conjugation of this compound to a thiol-containing warhead. The values presented are typical targets and may vary based on the specific warhead and optimized reaction conditions.
| Parameter | Target Value/Range | Method of Determination | Notes |
| Reaction Yield | > 70% | RP-HPLC, NMR | Yield is highly dependent on the purity of starting materials and optimization of reaction conditions. |
| Purity of Conjugate | > 95% | Analytical RP-HPLC | Purity is determined by the area of the product peak relative to the total peak area. |
| Molecular Weight | Matches Theoretical | High-Resolution Mass Spec. | Confirms the successful conjugation of the linker to the warhead. |
| Reaction Time | 1 - 4 hours | RP-HPLC or LC-MS Monitoring | The reaction should be monitored to determine the optimal time for maximizing yield and minimizing byproducts. |
| Molar Ratio (Linker:Warhead) | 1.2:1 to 1.5:1 | N/A (Reaction Setup) | A slight excess of the linker drives the reaction to completion. |
Visualizations
Experimental Workflow
References
Step-by-Step Guide to PROTAC Synthesis using N-Ethylpropionamide-PEG1-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the N-Ethylpropionamide-PEG1-Br linker. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The modular nature of PROTACs, consisting of a target protein ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for systematic optimization of their pharmacological properties. The linker itself is a critical component, influencing the efficacy, solubility, and cell permeability of the final PROTAC molecule.[2] Polyethylene glycol (PEG) linkers, such as this compound, are frequently incorporated to enhance hydrophilicity and provide spatial orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.[2]
General Principles of PROTAC Synthesis
The synthesis of PROTACs is a modular process that typically involves the separate synthesis or acquisition of the warhead and the E3 ligase ligand, followed by their sequential coupling to a bifunctional linker. Common synthetic strategies include amide bond formation, click chemistry, and nucleophilic substitution reactions.[3] The use of a bromo-functionalized PEG linker, such as this compound, allows for a straightforward nucleophilic substitution reaction, typically with an amine or thiol group on one of the binding ligands.[2]
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest (POI).
Experimental Protocols
The following protocols provide a generalized, step-by-step guide for the synthesis of a PROTAC using this compound. This guide assumes a two-step process where the linker is first attached to the E3 ligase ligand, followed by conjugation to the target protein ligand.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the conjugation of this compound to an E3 ligase ligand containing a nucleophilic amine, such as pomalidomide.
Materials and Reagents:
-
Pomalidomide (or other suitable E3 ligase ligand with a primary or secondary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the E3 ligase ligand solution dropwise.
-
Heat the reaction mixture to 50-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the final step of conjugating the E3 ligase ligand-linker intermediate to the target protein ligand (warhead). This example assumes the warhead has a nucleophilic group (e.g., a phenol (B47542) or amine) that can displace the bromide from the intermediate, though in this case, the this compound linker has already been conjugated, so we will assume the other end of the linker has a functional group for coupling, or that the initial synthesis was planned to leave a reactive group on the linker. For the purpose of this generalized protocol using this compound, we will assume a second nucleophilic substitution.
Materials and Reagents:
-
E3 ligase ligand-linker intermediate from Protocol 1
-
Target protein ligand (warhead) with a suitable nucleophilic group (e.g., amine or phenol)
-
Anhydrous DMF
-
A suitable non-nucleophilic base (e.g., DIPEA or potassium carbonate)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Magnetic stirrer and heating plate
-
LC-MS for reaction monitoring
-
Preparative High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add the non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-90°C) and stir for 24-48 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: PROTAC Synthesis and Evaluation Workflow
References
Application Notes and Protocols: N-Ethylpropionamide-PEG1-Br Linker Conjugation with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
This document provides detailed application notes and experimental protocols for the conjugation of the N-Ethylpropionamide-PEG1-Br linker with common E3 ligase ligands, a crucial step in the synthesis of potent PROTACs. The this compound linker offers a balance of hydrophilicity and defined length, which can be advantageous for optimizing PROTAC activity.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of a ternary complex comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Conjugation and Purification
The general workflow for conjugating the this compound linker to an E3 ligase ligand involves a nucleophilic substitution reaction, followed by purification and characterization of the resulting conjugate.
Caption: General workflow for E3 ligase-linker conjugation.
Data Presentation: Representative Reaction Parameters and Outcomes
The following table summarizes representative quantitative data for the conjugation of the this compound linker with common E3 ligase ligands. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and substrates used.
| E3 Ligase Ligand | Reaction Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) (Post-Purification) |
| Pomalidomide (B1683931) | N-Alkylation | K₂CO₃ | DMF | 80 | 12 | 60-75 | >95 |
| Hydroxythalidomide | O-Alkylation | Cs₂CO₃ | Acetonitrile | 60 | 16 | 55-70 | >95 |
| VHL Ligand (with free amine) | N-Alkylation | DIPEA | DMSO | 50 | 24 | 50-65 | >95 |
Experimental Protocols
Protocol 1: N-Alkylation of Pomalidomide with this compound
This protocol describes the N-alkylation of the glutarimide (B196013) nitrogen of pomalidomide.
Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane (B109758)/methanol (B129727) gradient)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pomalidomide-PEG1-N-Ethylpropionamide conjugate.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: O-Alkylation of a Hydroxylated VHL Ligand with this compound
This protocol details the O-alkylation of a VHL ligand containing a phenolic hydroxyl group.
Materials:
-
VHL ligand with a free hydroxyl group (e.g., a derivative of (S,R,S)-AHPC)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the hydroxylated VHL ligand (1.0 eq) in anhydrous acetonitrile.
-
Add cesium carbonate (2.5 eq) to the solution and stir at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product using preparative HPLC to obtain the pure VHL-linker conjugate.
-
Confirm the identity and purity of the product by analytical LC-MS and NMR.
Conclusion
The this compound linker provides a versatile tool for the synthesis of PROTACs. The protocols outlined in this document offer a starting point for the successful conjugation of this linker to various E3 ligase ligands. Optimization of reaction conditions may be necessary depending on the specific E3 ligase ligand used. Careful purification and characterization are essential to ensure the quality of the E3 ligase-linker conjugate, which is a critical intermediate in the development of effective protein degraders.
References
Application of N-Ethylpropionamide-PEG1-Br in the Development of Kinase Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein (or protein of interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1] N-Ethylpropionamide-PEG1-Br is a functionalized linker containing a single polyethylene (B3416737) glycol (PEG) unit, designed for the synthesis of PROTACs. The PEG moiety can enhance solubility and permeability, while the terminal bromide allows for covalent attachment to a suitable functional group on either the POI ligand or the E3 ligase ligand.
This document provides detailed application notes and protocols for the conceptual use of this compound in the development of a kinase degrader, using Cyclin-Dependent Kinase 9 (CDK9) as a representative target. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention.
Data Presentation
The efficacy of a kinase degrader is determined by its ability to induce potent and selective degradation of the target kinase, leading to desired downstream cellular effects. The following table summarizes key quantitative parameters for a representative CDK9 degrader that could be synthesized using a PEG-based linker like this compound and a Cereblon (CRBN) E3 ligase ligand.
| Parameter | Description | Representative Value | Cell Line | Reference |
| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 10 - 100 nM | Human cancer cell lines (e.g., MV4-11, HeLa) | [2] |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Human cancer cell lines (e.g., MV4-11, HeLa) | [2] |
| IC50 | The concentration of the degrader that inhibits 50% of cell viability. | 50 - 500 nM | Human cancer cell lines (e.g., MV4-11, HeLa) | [3] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Synthesis of a Representative CDK9 Degrader
The synthesis of a CDK9 degrader using this compound would involve a multi-step process. A potential synthetic route could involve the conjugation of a CDK9 inhibitor (warhead) and an E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN) through the PEG linker.
Protocol:
-
Functionalization of the CDK9 Inhibitor: A known CDK9 inhibitor with a suitable functional group (e.g., a primary or secondary amine) is chosen. This functional group will be the attachment point for the linker.
-
Reaction with this compound: The functionalized CDK9 inhibitor is reacted with this compound. The bromide acts as a leaving group, allowing for the formation of a covalent bond with the inhibitor. This reaction is typically carried out in an appropriate solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the HBr generated.
-
Deprotection (if necessary): If the N-ethylpropionamide end of the linker is protected, a deprotection step is required to reveal a reactive group for conjugation with the E3 ligase ligand.
-
Conjugation to the E3 Ligase Ligand: The CDK9 inhibitor-linker conjugate is then reacted with a functionalized E3 ligase ligand (e.g., a pomalidomide derivative with a reactive handle). This final step forms the complete PROTAC molecule.
-
Purification and Characterization: The final product is purified using techniques such as flash chromatography or preparative HPLC. The structure and purity of the synthesized PROTAC are confirmed by analytical methods like LC-MS and NMR.
Experimental Workflow for Kinase Degrader Characterization
Protocol 1: Western Blot for Protein Degradation
This protocol is to quantify the dose-dependent degradation of the target kinase.
Materials:
-
Cancer cell line (e.g., MV4-11 for CDK9)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target kinase, e.g., anti-CDK9; anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known degrader, if available). For mechanism of action studies, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the kinase degrader on cell proliferation and viability.[4]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target kinase.
Materials:
-
Cancer cell line
-
PROTAC stock solution
-
Proteasome inhibitor (MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (anti-target kinase)
-
Protein A/G magnetic beads
-
Antibodies for Western blot (anti-ubiquitin, anti-target kinase)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and MG132 for a shorter time period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target kinase to immunoprecipitate the kinase and any bound proteins.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blot:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the ubiquitinated target kinase.
-
The membrane can be stripped and re-probed with an anti-target kinase antibody to confirm the immunoprecipitation.
-
Conclusion
This compound represents a versatile linker for the synthesis of PROTACs aimed at degrading kinases and other protein targets. The protocols and application notes provided herein offer a comprehensive guide for the development and characterization of novel kinase degraders. By systematically evaluating the potency, efficacy, and mechanism of action, researchers can advance the development of this promising class of therapeutics.
References
Application Notes and Protocols for N-Ethylpropionamide-PEG1-Br in Nuclear Protein Targeting
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
A PROTAC molecule is composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects these two elements.[2] The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]
N-Ethylpropionamide-PEG1-Br is a chemical entity that can be employed as a versatile linker component in the synthesis of PROTACs. Its structure incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) unit, which can enhance water solubility and improve the pharmacokinetic profile of the resulting PROTAC.[3][4] The terminal bromine atom provides a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand during PROTAC assembly. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs aimed at degrading nuclear proteins.
Application Notes
Application 1: Synthesis of PROTACs for Nuclear Protein Targeting
This compound is a building block for constructing PROTACs. The bromo-functional group allows for straightforward nucleophilic substitution reactions with amines or thiols present on a warhead or E3 ligase ligand. The amide functionality within the linker can influence conformational rigidity and hydrogen bonding capabilities, which may be optimized to achieve a favorable orientation for ternary complex formation. When designing a PROTAC for a nuclear protein, the overall physicochemical properties, including polarity and size, must be carefully considered to ensure the molecule can cross the plasma and nuclear membranes. The inclusion of a short PEG linker like that from this compound can help to balance the often high hydrophobicity of the warhead and E3 ligase ligands, potentially improving cell permeability and bioavailability.[3][4][5]
Application 2: Evaluation of PROTACs for Nuclear Protein Degradation
Once a PROTAC incorporating the this compound linker is synthesized, a series of experiments are required to validate its efficacy. The primary goal is to demonstrate potent and selective degradation of the target nuclear protein. Key evaluation steps include:
-
Confirmation of Target Degradation: Quantifying the reduction in the levels of the target protein in a cellular context.
-
Determination of Potency and Efficacy: Measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6][7]
-
Verification of the Mechanism of Action: Confirming that degradation is dependent on the proteasome and the recruited E3 ligase.
-
Assessment of Ternary Complex Formation: Demonstrating the PROTAC-induced interaction between the target protein and the E3 ligase.[8]
-
Evaluation of Cellular Localization: Confirming that the PROTAC can reach the nucleus and engage with its target.
Quantitative Data Summary
The following tables present hypothetical data for a series of PROTACs designed to target a hypothetical nuclear protein, "Nuc-Protein-X". These PROTACs utilize different linkers, with "PROTAC-B" incorporating a linker derived from this compound. The E3 ligase recruited is VHL.
Table 1: Physicochemical Properties of Hypothetical Nuc-Protein-X PROTACs
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | Calculated logP |
| PROTAC-A | Alkyl C8 Chain | 895.1 | 5.8 |
| PROTAC-B | N-Ethylpropionamide-PEG1 | 925.2 | 4.9 |
| PROTAC-C | PEG3 | 955.3 | 4.5 |
Table 2: In Vitro Binding Affinities
| PROTAC ID | Binding Affinity to Nuc-Protein-X (Kd, nM) | Binding Affinity to VHL (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-A | 55 | 150 | 2.5 |
| PROTAC-B | 60 | 145 | 5.1 |
| PROTAC-C | 62 | 160 | 3.8 |
Cooperativity (α) is a measure of the enhancement of binding of one protein upon binding of the other to the PROTAC. α > 1 indicates positive cooperativity.
Table 3: Cellular Degradation Potency and Efficacy in HEK293 Cells
| PROTAC ID | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| PROTAC-A | 120 | 85 | 12 |
| PROTAC-B | 45 | 95 | 8 |
| PROTAC-C | 70 | 92 | 10 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for a PROTAC targeting a nuclear protein, using a VHL ligand.
Step 1: Coupling of this compound to the VHL Ligand
-
Dissolve the VHL ligand (containing a free amine or phenol, 1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography to yield the VHL-linker conjugate.
Step 2: Coupling of the VHL-Linker Conjugate to the Target Protein Ligand (Warhead)
-
The VHL-linker conjugate will have a terminal functional group (e.g., a carboxylic acid if the original this compound was modified) that needs to be activated. If it is a carboxylic acid, dissolve it in DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Add the warhead for the nuclear target protein (containing a free amine, 1.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: Cell Culture and PROTAC Treatment
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Prepare stock solutions of the PROTAC in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the PROTAC stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 12, 24 hours).
Protocol 3: Western Blotting for Protein Degradation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target nuclear protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or a nuclear-specific control like Lamin B1).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal.
Protocol 4: Immunofluorescence Microscopy for Nuclear Localization
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC or vehicle control as described in Protocol 2.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against the target nuclear protein (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Protocol 5: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Treat cells with the PROTAC or vehicle control for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., VHL) or the target protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the target protein, the E3 ligase, and other components of the ligase complex (e.g., Cullins). An increase in the co-precipitation of the target protein with the E3 ligase in the presence of the PROTAC confirms ternary complex formation.
Visualizations
Caption: Mechanism of Action for a PROTAC targeting a nuclear protein.
Caption: Experimental workflow for the evaluation of a novel PROTAC.
Caption: Logical relationship of PROTAC components.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Assessing Cell Permeability of PROTACs Featuring N-Ethylpropionamide-PEG1-Br Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, physicochemical properties, and, crucially, cell permeability.[1][3]
PROTACs often possess high molecular weights and large polar surface areas, characteristics that typically limit their ability to passively diffuse across the lipophilic cell membrane.[4] Therefore, the careful evaluation of cell permeability is a cornerstone of PROTAC development. Linkers containing polyethylene (B3416737) glycol (PEG) units, such as N-Ethylpropionamide-PEG1-Br, are frequently employed to enhance solubility and modulate physicochemical properties.[][6][] The flexibility of PEG linkers may also allow the PROTAC to adopt folded conformations that shield polar regions, potentially improving membrane transit.[2][8]
This document provides detailed protocols for two industry-standard assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay. While specific experimental data for PROTACs constructed with the this compound linker are not publicly available, the methodologies described herein are the gold standard for assessing any PROTAC candidate.
Key Methodologies for PROTAC Permeability Assessment
Two primary assays are used to characterize PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.[9] It measures a compound's ability to cross from a donor compartment to an acceptor compartment through a filter coated with an artificial lipid membrane.[10] PAMPA is a cost-effective tool for early-stage screening, as it isolates the contribution of passive transcellular permeability.[10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[13] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the PROTAC is a substrate of efflux transporters like P-glycoprotein (P-gp).[11][12]
Data Presentation and Interpretation
Quantitative data from permeability assays should be summarized for clear comparison. The tables below illustrate how to structure and interpret results for hypothetical PROTACs.
Table 1: Representative Data from Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound ID | Linker Type | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) | Permeability Classification | Notes |
| PROTAC-A | This compound | 0.6 | Moderate | Exceeds threshold for many CNS targets. |
| PROTAC-B | Alkyl C8 | 0.05 | Low | May require optimization for oral bioavailability. |
| PROTAC-C | N-Ethylpropionamide-PEG4-Br | 0.2 | Low-Moderate | Increased PEG length may reduce passive diffusion. |
| Warfarin | Control | 9.5 | High | High permeability control. |
| Atenolol | Control | < 0.1 | Low | Low permeability control. |
Note: Data are for illustrative purposes. Permeability classification can vary, but generally: High (Pₑ > 5 x 10⁻⁶ cm/s), Moderate (Pₑ = 1-5 x 10⁻⁶ cm/s), Low (Pₑ < 1 x 10⁻⁶ cm/s).
Table 2: Representative Data from Caco-2 Permeability Assay
| Compound ID | Linker Type | Pₐₚₚ (A→B) (10⁻⁶ cm/s) | Pₐₚₚ (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| PROTAC-X | This compound | 1.2 | 1.5 | 1.25 | Low passive permeability, no significant efflux. |
| PROTAC-Y | Alkyl C10 | 0.8 | 9.6 | 12.0 | Low permeability, likely a substrate of active efflux. |
| PROTAC-Z | This compound | 1.5 | 10.2 | 6.8 | Low permeability, likely a substrate of active efflux (e.g., P-gp). |
| Antipyrine | Control | 25.0 | 24.5 | ~1.0 | High permeability, passive transport control. |
| Talinolol | Control | 0.5 | 10.0 | 20.0 | P-gp substrate control. |
Note: Data are for illustrative purposes. An Efflux Ratio (ER) > 2 is a strong indicator of active efflux.[11][12] Pₐₚₚ is the apparent permeability coefficient.
Visual Diagrams: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method to assess the passive permeability of a PROTAC.
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate (low-binding)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Plate reader (UV/Vis) or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate. If desired, 0.5-2% DMSO can be added to the buffer to improve the solubility of the test compound.
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the 96-well filter (donor) plate. Allow the lipid to permeate the membrane for at least 5 minutes.
-
Prepare Donor Solution: Prepare the PROTAC donor solution by diluting the DMSO stock to a final concentration of 100-200 µM in PBS. The final DMSO concentration should be kept low (e.g., <2%) to avoid damaging the lipid membrane.
-
Start Assay: Add 150 µL of the PROTAC donor solution to each well of the filter plate.
-
Assemble and Incubate: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate wells are immersed in the acceptor solution. Incubate the assembled plate at room temperature for 5 to 18 hours. Cover the plate to minimize evaporation.[14]
-
Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, especially for low-permeability PROTACs.[15][16][17]
-
Calculation: Calculate the apparent permeability coefficient (Pₑ in cm/s) using the following equation:
Pₑ = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Ceq)
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Membrane area (cm²)
-
t = Incubation time (s)
-
[CA(t)] = Compound concentration in acceptor well at time t
-
Ceq = Equilibrium concentration
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution (10 mM in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.[12]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare Transport Buffer: Prepare transport buffer. For PROTACs, which often exhibit non-specific binding, it is recommended to add 0.25% BSA to the buffer in the basolateral (receiver) compartment to improve recovery.[18][19]
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Transport Experiment (A→B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 0.4 mL of the PROTAC dosing solution to the apical (A) compartment.
-
Add 1.2 mL of transport buffer (containing 0.25% BSA) to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for 90-120 minutes.[18]
-
At the end of the incubation, take samples from both A and B compartments for LC-MS/MS analysis.
-
-
Transport Experiment (B→A):
-
On a parallel set of wells, perform the reverse experiment.
-
Add 1.2 mL of the PROTAC dosing solution to the basolateral (B) compartment.
-
Add 0.4 mL of transport buffer to the apical (A) compartment.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[17]
-
Calculations:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for each direction:
Pₐₚₚ = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation (amount of compound in receiver compartment over time)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment
-
-
Calculate the Efflux Ratio (ER):
ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
-
Calculate Recovery (%) to assess compound loss due to metabolism or non-specific binding.
-
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. enamine.net [enamine.net]
- 19. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
In vitro degradation assays for PROTACs synthesized with N-Ethylpropionamide-PEG1-Br
Application Notes and Protocols for In Vitro Degradation Assays of PROTACs
Topic: In Vitro Degradation Assays for PROTACs Synthesized with N-Ethylpropionamide-PEG1-Br
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They represent a paradigm shift in drug discovery, moving from simple inhibition to targeted degradation.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] The linker, such as this compound, plays a crucial role in optimizing the spatial orientation and stability of the resulting ternary complex, which is critical for degradation efficiency.[6][7]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[5][] This process marks the protein for degradation by the cell's native disposal machinery, the 26S proteasome.[1][9] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Evaluating the efficacy of a newly synthesized PROTAC requires a series of robust in vitro assays. These assays are essential to characterize the key steps in the PROTAC's mechanism of action: ternary complex formation, ubiquitination of the target, and subsequent protein degradation.[2][3][10] This document provides detailed protocols for these critical assays, enabling researchers to assess and optimize their PROTAC candidates.
PROTAC Mechanism of Action (MOA)
The efficacy of a PROTAC is dependent on a multi-step intracellular pathway.[2][3] The PROTAC must first permeate the cell membrane, engage with both the target protein and an E3 ligase to form a stable ternary complex, induce polyubiquitination of the target, and ultimately lead to its recognition and degradation by the proteasome.[2][3]
Caption: PROTAC-mediated protein degradation pathway.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initial step for successful protein degradation.[4][11][12] Assays that measure and characterize this complex are vital for understanding a PROTAC's structure-activity relationship. The stability and kinetics of this complex often correlate with the potency of the PROTAC.[]
Commonly used techniques include AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), NanoBRET (NanoBioluminescence Resonance Energy Transfer), and Surface Plasmon Resonance (SPR).[][13][14][15]
Application Note: AlphaLISA for Ternary Complex Detection
AlphaLISA is a bead-based, no-wash immunoassay technology ideal for studying ternary complex formation.[][13] The assay utilizes Donor and Acceptor beads that are coated with antibodies or tags (e.g., anti-GST, anti-FLAG) which bind to tagged recombinant POI and E3 ligase proteins. When the PROTAC brings the POI and E3 ligase into proximity, the beads are also brought close together. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[4]
A key characteristic of PROTAC-mediated ternary complex formation measured by AlphaLISA is the "hook effect," where the signal decreases at high PROTAC concentrations.[4][12] This occurs because an excess of PROTAC leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex, preventing the Donor and Acceptor beads from coming into proximity.[4] The resulting bell-shaped curve is indicative of ternary complex formation.[2][4]
Caption: Workflow for an AlphaLISA ternary complex assay.
Protocol: AlphaLISA Ternary Complex Assay
This protocol provides a general framework for assessing the formation of a ternary complex between a GST-tagged POI, a FLAG-tagged E3 ligase complex, and a PROTAC.
Materials:
-
Recombinant GST-tagged Protein of Interest (POI)
-
Recombinant FLAG-tagged E3 Ligase Complex (e.g., CRBN/DDB1/Cul4A/Rbx1)[16]
-
PROTAC synthesized with this compound linker (stock in DMSO)
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
384-well microplate (e.g., PerkinElmer ProxiPlate)
Methodology:
-
Reagent Preparation:
-
Prepare all reagents in 1X AlphaLISA Binding Assay Buffer. Keep the final DMSO concentration below 0.5% to avoid signal interference.[4]
-
Prepare 5X solutions of the POI, E3 ligase, and PROTAC.
-
Titrate a broad range of concentrations for the POI (e.g., 1-10 nM), E3 ligase (e.g., 1-10 nM), and PROTAC (e.g., 0.1 nM to 50 µM) to find the optimal concentrations and observe the hook effect.[4][16]
-
-
Assay Procedure:
-
Add 5 µL of the 5X POI solution to the wells of a 384-well plate.
-
Add 5 µL of the 5X E3 ligase solution to the wells.
-
Add 5 µL of the 5X PROTAC solution or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Detection:
-
Prepare a 2.5X mixture of Anti-GST Acceptor beads and Anti-FLAG Donor beads in the binding buffer.
-
Add 10 µL of the bead mixture to each well.
-
Seal the plate and incubate at room temperature in the dark for 60-90 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Presentation
| PROTAC Candidate | Peak Ternary Complex Formation (nM) | Max Signal (RFU) | Cooperativity (α) |
| PROTAC-A | 100 | 150,000 | 15 |
| PROTAC-B | 250 | 95,000 | 8 |
| Negative Control (Inactive analog) | No peak observed | 5,000 | N/A |
In Vitro Ubiquitination Assays
Following ternary complex formation, the E3 ligase ubiquitinates the POI.[9] An in vitro ubiquitination assay directly measures this enzymatic activity and is a crucial step in confirming the PROTAC's mechanism of action.[9][17] These assays typically reconstitute the key components of the ubiquitin-proteasome system.
Application Note: TR-FRET for Ubiquitination
TR-FRET is a robust technology for monitoring protein ubiquitination.[] It combines the low background of time-resolved fluorescence with the proximity-based signal of FRET.[19][20] In a typical setup, the POI is tagged (e.g., with GST), and a specific antibody against the tag is labeled with a lanthanide donor (e.g., Terbium). Ubiquitin is labeled with a fluorescent acceptor (e.g., FITC). When the PROTAC induces the ubiquitination of the POI, the acceptor-labeled ubiquitin is brought into close proximity with the donor-labeled POI, resulting in an energy transfer and a measurable FRET signal.[]
Caption: General workflow for an in vitro ubiquitination assay.
Protocol: In Vitro Ubiquitination Assay
This protocol describes a general method to assess PROTAC-induced ubiquitination of a target protein.
Materials:
-
Recombinant POI
-
Recombinant E3 Ligase Complex
-
PROTAC of interest
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UbcH5b)[21]
-
Ubiquitin
-
ATP
-
Ubiquitination Assay Buffer
-
Detection Reagents (e.g., anti-POI antibody, anti-ubiquitin antibody for Western blot, or TR-FRET reagents)
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination assay buffer.[17]
-
In separate tubes, add the POI, E3 ligase, and varying concentrations of the PROTAC (or vehicle control).
-
Incubate this mixture for 15-30 minutes at room temperature to allow for ternary complex formation.[17]
-
-
Initiate Ubiquitination:
-
Add the master mix to the tubes containing the POI, E3, and PROTAC.
-
Incubate the reaction at 37°C for 60-120 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.[1]
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblot with a primary antibody specific for the POI.
-
A high molecular weight smear or laddering pattern above the unmodified POI band indicates polyubiquitination. Alternatively, immunoprecipitate the POI and then blot for ubiquitin.[9][22]
-
-
Data Presentation
| PROTAC Concentration | POI Ubiquitination (Relative Densitometry) |
| 0 nM (Vehicle) | 1.0 |
| 10 nM | 2.5 |
| 100 nM | 8.7 |
| 1000 nM | 9.2 |
| Inhibitor Control (e.g., JQ1) | 1.1 |
Cellular Degradation Assays (Western Blot)
The definitive measure of a PROTAC's efficacy is the reduction of the target protein level in a cellular context. Western blotting is a widely used and reliable technique to quantify the amount of target protein remaining after PROTAC treatment.[1][5] Key parameters derived from these experiments include DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved).[1]
Application Note: Quantifying Protein Degradation
Cells are treated with a range of PROTAC concentrations for a specific duration (e.g., 4 to 24 hours).[5] Following treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein from each sample are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading across lanes. The intensity of the protein bands is quantified using densitometry software, and the POI level is normalized to the loading control.[1] The percentage of degradation is calculated relative to the vehicle-treated control.[1]
Caption: Workflow for Western blot analysis of protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation
Materials:
-
Human cell line expressing the POI (e.g., HeLa, THP-1)[5]
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1][5]
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[5]
-
Boil samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[5]
-
Run the gel and transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1][5]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Data Presentation
| PROTAC Candidate | DC50 (nM) | Dmax (%) |
| PROTAC-A | 25 | >95 |
| PROTAC-B | 150 | 85 |
| Negative Control (Inactive analog) | >10,000 | <10 |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. promega.com [promega.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 14. selvita.com [selvita.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. lifesensors.com [lifesensors.com]
- 19. columbiabiosciences.com [columbiabiosciences.com]
- 20. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of PROTACs Containing N-Ethylpropionamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate the N-Ethylpropionamide-PEG1-Br linker. The protocols outlined below are generalized from established methodologies for PROTAC preclinical testing and should be optimized based on the specific characteristics of the PROTAC molecule, the target protein, and the chosen animal model.
Introduction to PROTACs and the Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1][2] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3] The linker moiety, in this case, this compound, connects the POI-binding ligand and the E3 ligase-binding ligand. Its composition and length are critical for optimizing the formation and stability of the ternary complex, thereby influencing the efficacy and pharmacokinetic properties of the PROTAC.
Animal Model Selection
The choice of animal model is crucial for the successful in vivo evaluation of a PROTAC and depends on the therapeutic area and the nature of the target protein.
For Oncology Studies:
-
Subcutaneous Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude or SCID).[4] These models are useful for assessing the PROTAC's effect on tumor growth.[4][]
-
Orthotopic Xenograft Models: Cancer cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.[]
-
Patient-Derived Xenograft (PDX) Models: Human tumor fragments are directly implanted into immunocompromised mice.[] These models better represent the heterogeneity of human tumors.
For Other Indications:
-
Transgenic or Inducible Animal Models: For diseases like neurodegenerative or autoimmune conditions, models that express a human target protein or have a specific genetic modification are often employed.[]
Pharmacodynamic (PD) Evaluation
Pharmacodynamic studies are essential to confirm the mechanism of action of the PROTAC in vivo, i.e., target protein degradation.
Experimental Protocol for PD Assessment
-
Animal Dosing: Administer the PROTAC to a cohort of tumor-bearing or disease-model animals at various dose levels and schedules.
-
Tissue Collection: At predetermined time points post-dosing, euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.[4]
-
Protein Level Analysis:
-
Western Blotting: Homogenize the collected tissues and perform Western blotting to quantify the levels of the target protein and related signaling pathway proteins.[] This will demonstrate the extent of protein degradation.
-
Immunohistochemistry (IHC): Analyze tissue sections by IHC to visualize the reduction of the target protein in situ.
-
ELISA: A quantitative immunoassay to measure protein levels in tissue lysates or plasma.
-
Table 1: Representative In Vivo Pharmacodynamic Data for a PROTAC
| Parameter | Vehicle Control | PROTAC (10 mg/kg) | PROTAC (30 mg/kg) |
| Target Protein Level in Tumor (% of Vehicle) | 100% | 35% | 15% |
| Downstream Pathway Marker (% of Vehicle) | 100% | 45% | 20% |
| Target Protein Level in Liver (% of Vehicle) | 100% | 85% | 70% |
In Vivo Efficacy Studies
Efficacy studies assess the therapeutic effect of the PROTAC in a disease model.
Experimental Protocol for Efficacy in a Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[4]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing the mice into vehicle control and treatment groups.[4]
-
PROTAC Formulation and Administration:
-
Formulation: The PROTAC should be formulated in a suitable vehicle to ensure solubility and stability. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water, while for intraperitoneal (i.p.) injection, a solution of DMSO, PEG300, and saline may be used.[4][6]
-
Administration: The PROTAC can be administered via various routes, including oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.[4][6] The dosing schedule can range from daily to every few days.[6]
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[4][6]
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.[4]
-
Survival: In some studies, overall survival is a key endpoint.[4]
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for weight measurement and further analysis.[4]
Table 2: Representative In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, p.o. | 1500 | - | -2% |
| PROTAC (30 mg/kg) | Daily, p.o. | 450 | 70% | -5% |
| PROTAC (50 mg/kg) | Daily, p.o. | 250 | 83% | -8% |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in vivo.
Experimental Protocol for PK Analysis
-
Animal Dosing: Administer a single dose of the PROTAC to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).[]
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the PROTAC using methods like LC-MS/MS.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[]
Table 3: Representative Pharmacokinetic Parameters in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Oral (p.o.) | 30 | 850 | 2 | 4500 | 4 |
| Intravenous (i.v.) | 5 | 2500 | 0.25 | 3200 | 3.5 |
Toxicology Studies
Toxicology studies are performed to assess the safety profile of the PROTAC.
-
Acute Toxicity: Animals are given a single high dose of the PROTAC to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects.[]
-
Repeated Dose Toxicity: The PROTAC is administered daily for an extended period (e.g., 28 days) to evaluate long-term safety.[]
-
Parameters Monitored: Body weight, clinical signs of toxicity, food and water consumption, hematology, clinical chemistry, and histopathological analysis of major organs.
Visualizing Key Processes
Mechanism of Action of a PROTAC
Caption: Mechanism of action for a PROTAC degrader.
Typical In Vivo Efficacy Study Workflow
Caption: A typical workflow for a preclinical xenograft study.
References
- 1. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Ethylpropionamide-PEG1-Br in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[2]
N-Ethylpropionamide-PEG1-Br is a short, flexible linker containing a single polyethylene (B3416737) glycol (PEG) unit and an amide bond. The incorporation of a PEG motif can enhance the aqueous solubility and cell permeability of PROTAC molecules.[2] This application note provides a comprehensive overview of the potential applications of this compound in the development of PROTACs for oncology research, including synthetic strategies, experimental protocols for characterization, and illustrative data.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC utilizing the this compound linker typically involves a convergent synthetic route. A ligand for the protein of interest (POI) containing a suitable nucleophile (e.g., an amine or phenol) is reacted with the bromo-functionalized end of the linker. Subsequently, the other end of the linker is coupled to an E3 ligase ligand.
Hypothetical Example: Synthesis of a BRD4-targeting PROTAC (BRD4-PEG1-CRBN)
This example outlines the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target, and recruiting the Cereblon (CRBN) E3 ligase.
Protocol:
-
Reaction of POI Ligand with Linker:
-
Dissolve the BRD4 ligand (e.g., a derivative of JQ1 with a free amine) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the intermediate product (BRD4-PEG1-amide) by flash column chromatography.
-
-
Coupling with E3 Ligase Ligand:
-
The purified intermediate will have a terminal functional group amenable to coupling with the E3 ligase ligand (e.g., a carboxylic acid on pomalidomide).
-
Dissolve the intermediate and the CRBN ligand in DMF.
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIPEA.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule (BRD4-PEG1-CRBN) using preparative high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterization of the PROTAC
Table 1: Physicochemical Properties of a Hypothetical BRD4-PEG1-CRBN PROTAC
| Property | Value | Method |
| Molecular Weight | 850.98 g/mol | Calculated |
| LogP | 3.2 | Calculated (e.g., using ChemDraw) |
| Aqueous Solubility | 50 µM | Experimental (e.g., nephelometry) |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
In Vitro Evaluation of PROTAC Activity
Western Blotting for Protein Degradation
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., human acute myeloid leukemia MV4-11 cells, which are sensitive to BRD4 degradation) in appropriate media.
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.
Table 2: Degradation of BRD4 by BRD4-PEG1-CRBN in MV4-11 Cells (24h treatment)
| Concentration | % BRD4 Remaining (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 1 nM | 85 ± 4.1 |
| 10 nM | 52 ± 6.8 |
| 100 nM | 15 ± 3.5 |
| 1 µM | 10 ± 2.1 |
| 10 µM | 25 ± 4.3 (Hook Effect) |
Cell Viability Assay
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Table 3: Anti-proliferative Activity of BRD4-PEG1-CRBN
| Cell Line | IC50 (nM) |
| MV4-11 (AML) | 25 |
| MCF-7 (Breast Cancer) | 150 |
| A549 (Lung Cancer) | >1000 |
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound represents a valuable building block for the construction of PROTACs in oncology research. Its short, hydrophilic nature can impart favorable properties to the resulting PROTAC molecule. The protocols and data presented herein, though based on a hypothetical example, provide a solid framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating this linker for the targeted degradation of oncoproteins. Careful optimization of the linker length and composition is crucial for achieving potent and selective protein degradation, ultimately leading to the development of novel cancer therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low yield in N-Ethylpropionamide-PEG1-Br conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylpropionamide-PEG1-Br conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield of my conjugated product. What are the potential causes and how can I improve it?
A1: Low to no yield in N-alkylation of secondary amides is a common issue. The amide nitrogen in N-Ethylpropionamide is not highly nucleophilic. To achieve a successful reaction, the amide must be deprotonated by a sufficiently strong base to form a more nucleophilic amide anion.[1]
Several factors could be contributing to the low yield:
-
Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the N-Ethylpropionamide effectively.
-
Poor Solvent Choice: The solvent system is critical and can significantly impact reaction rates and yields.[1]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Inactive Alkyl Halide: The PEG1-Br reagent may have degraded.
Troubleshooting Steps:
-
Choice of Base: Switch to a stronger base. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard condition for deprotonating amides.[1] Alternatively, a milder but effective option is to use potassium phosphate (B84403) (K3PO4) in acetonitrile (B52724), which has been shown to facilitate the N-alkylation of amides.
-
Solvent System: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF and acetonitrile are generally preferred for this type of reaction.
-
Reaction Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.
-
Reagent Quality: Confirm the integrity of your this compound reagent.
Q2: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
A2: The most common side products in N-alkylation reactions are due to over-alkylation and elimination reactions.
-
Over-alkylation: While less common with secondary amides compared to primary amines, it's possible if the reaction conditions are too harsh.
-
Elimination: The PEG1-Br can undergo elimination to form an alkene, especially in the presence of a strong, sterically hindered base or at high temperatures.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess of the N-Ethylpropionamide relative to the PEG1-Br to minimize unreacted PEG reagent.
-
Choice of Base: A bulky, non-nucleophilic base can help reduce side reactions.
-
Temperature Control: Avoid excessively high temperatures which can favor elimination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired product is the major species.
Q3: I am having difficulty purifying my final conjugated product. What purification strategies are recommended?
A3: The purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques is often necessary.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution with a polar solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/heptane) is typically required.
-
Preparative HPLC: For high purity, reversed-phase preparative HPLC is often the most effective method.
-
Size Exclusion Chromatography (SEC): This technique can be useful for separating the PEGylated product from smaller molecule impurities.
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the yield of N-alkylation of secondary amides. Please note that this data is based on analogous reactions and should be used as a guideline for optimizing your specific this compound conjugation.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K3PO4 | Acetonitrile | 80 | 24 | ~70-80 |
| 2 | NaH | THF | 60 | 12 | ~60-75 |
| 3 | Cs2CO3 | DMF | 100 | 18 | ~50-65 |
| 4 | K2CO3 | Acetone | 56 | 48 | < 30 |
Yields are approximate and based on similar N-alkylation reactions of secondary amides.
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Suggested Solution |
| No product formation | Insufficiently strong base | Switch to a stronger base like NaH or K3PO4. |
| Low reaction temperature | Increase temperature in increments of 10°C. | |
| Inactive PEG-Br | Check the quality of the PEG reagent. | |
| Low product yield with starting material remaining | Incomplete reaction | Increase reaction time and/or temperature. |
| Poor solvent choice | Use a polar aprotic solvent like acetonitrile or DMF. | |
| Multiple products observed | Side reactions (elimination, etc.) | Lower the reaction temperature; consider a milder base. |
Experimental Protocols
Representative Protocol for this compound Conjugation
This protocol is a general guideline and may require optimization.
Materials:
-
N-Ethylpropionamide
-
This compound
-
Potassium phosphate (K3PO4), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Ethylpropionamide (1.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium phosphate (K3PO4, 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid K3PO4 and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General reaction mechanism for N-alkylation of N-Ethylpropionamide.
Caption: Experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low yield in the conjugation reaction.
References
Optimizing linker length from N-Ethylpropionamide-PEG1-Br for improved degradation
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers aiming to optimize the linker length of Proteolysis Targeting Chimeras (PROTACs) to enhance target protein degradation. The content is tailored for scientists and drug development professionals working with PROTACs, using linker building blocks like N-Ethylpropionamide-PEG1-Br as a starting point.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC development, with a focus on linker-related problems.
Q1: My PROTAC shows weak or no degradation of the target protein. What are the potential linker-related issues?
A: A lack of degradation is a common challenge. When your target and E3 ligase ligands have confirmed binding activity, the linker is the next critical component to investigate.[1]
-
Suboptimal Linker Length: The linker's length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3]
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule. Poor solubility or low cell permeability, influenced by the linker, can prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[2][4]
Q2: I'm observing a "hook effect" with my PROTAC. Can the linker be the cause?
A: Yes, the hook effect, where degradation efficiency decreases at higher PROTAC concentrations, can be related to linker design.[3][5] At high concentrations, a PROTAC with a suboptimal linker may favor the formation of binary complexes (e.g., PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex.[5] This prevents the degradation machinery from functioning efficiently. To confirm a hook effect, it is essential to perform a wide dose-response experiment.[4][6]
Q3: My PROTAC has poor cellular permeability. How can I modify the linker to improve it?
A: Since PROTACs are often large molecules, achieving good cell permeability is a challenge.[1] If you suspect poor permeability is limiting your PROTAC's efficacy, consider the following linker modifications:
-
Modulate Polarity: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, which is often a prerequisite for permeability.[2] However, excessive polarity can also hinder membrane crossing.
-
Adjust Rigidity: The flexibility of the linker is important. While flexible linkers like alkyl or PEG chains are common, introducing more rigid elements (e.g., piperazine (B1678402) or triazole rings) can sometimes improve cell permeability by reducing the conformational flexibility of the large molecule.[2]
-
Systematic Optimization: The most effective approach is to synthesize a library of PROTACs with varied linker compositions to empirically determine the best properties for cellular uptake.[2]
Q4: How do I systematically approach linker length optimization starting from a building block like this compound?
A: A systematic approach is key to efficiently identifying the optimal linker.
-
Synthesize a Linker Library: Starting with this compound[7], generate a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.). This can be achieved by reacting your target protein ligand with corresponding N-Ethylpropionamide-PEGn-Br building blocks.
-
Screen for Degradation: Test the resulting PROTAC library in a relevant cell line to assess target protein degradation, typically by Western blot.[8]
-
Determine Potency and Efficacy: For the most active compounds, perform dose-response experiments to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9] This quantitative data is crucial for ranking the potency of your PROTACs.[10]
-
Confirm Mechanism: For lead candidates, confirm that degradation is proteasome-dependent by co-treating cells with a proteasome inhibitor like MG132.[6]
Frequently Asked Questions (FAQs)
What is the role of the linker in a PROTAC? A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[11] The linker's role is to bridge these two entities, enabling the formation of a ternary complex that positions the target for ubiquitination and subsequent degradation by the proteasome.[3]
Why is linker length so critical for PROTAC activity? The length and composition of the linker are crucial determinants of PROTAC efficacy.[12][13] An optimal linker facilitates the formation of a stable ternary complex.[3] If the linker is too short or too long, it can prevent the productive association of the target protein and the E3 ligase, thereby inhibiting degradation.[3] Fine-tuning the linker length is a key step in optimizing a PROTAC's activity.[2][13]
What are DC50 and Dmax, and why are they important?
-
DC50 is the concentration of a PROTAC at which 50% of the target protein is degraded. It is a measure of the PROTAC's potency.
-
Dmax is the maximum percentage of protein degradation that can be achieved with a given PROTAC. It is a measure of the PROTAC's efficacy. These two parameters are essential for quantitatively evaluating and comparing the performance of different PROTACs.[9][14]
How can I confirm that my PROTAC is forming a ternary complex? Confirming ternary complex formation is a critical step in validating your PROTAC's mechanism of action. Several biophysical techniques can be used, including:
-
Surface Plasmon Resonance (SPR)[2]
-
Isothermal Titration Calorimetry (ITC)[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1][15]
-
In-vitro pull-down assays[16]
Data Presentation
Quantitative data from linker optimization experiments should be summarized for clear comparison.
Table 1: Hypothetical Degradation Data for a PROTAC Series with Varying Linker Lengths
| Compound ID | Linker Moiety | Linker Atom Count | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG1 | 11 | >1000 | <10 |
| PROTAC-2 | PEG2 | 14 | 250 | 65 |
| PROTAC-3 | PEG3 | 17 | 55 | 92 |
| PROTAC-4 | PEG4 | 20 | 80 | 88 |
| PROTAC-5 | PEG5 | 23 | 300 | 70 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Library with Varying PEG Linker Lengths
This protocol provides a general scheme for synthesizing a small library of PROTACs to test the effect of linker length. It assumes the use of a clickable handle on the target protein ligand and the bromo-functionalized PEG linker building block.
-
Azide (B81097) Functionalization of Target Ligand: If not already present, introduce an azide group onto your target protein ligand (POI-Ligand) using standard chemical methods.
-
Click Reaction: In a suitable solvent system (e.g., THF/tBuOH/H2O), dissolve the azide-functionalized POI-Ligand (1 equivalent).
-
Add the desired N-Ethylpropionamide-PEGn-Br linker building block (1.1 equivalents).
-
Add copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) to catalyze the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the crude product using flash chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
-
Repeat steps 2-7 for each desired linker length (e.g., PEG1, PEG2, PEG3, etc.).
Protocol 2: Western Blot for Quantifying Target Protein Degradation
This protocol details the most common method for assessing PROTAC efficacy.[8]
-
Cell Culture and Treatment: Plate your cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation.[8]
Visualizations
Below are diagrams illustrating key concepts and workflows in PROTAC development, created using the DOT language.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting logic for a PROTAC with low degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. lifesensors.com [lifesensors.com]
- 11. biocompare.com [biocompare.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing the Hook Effect with N-Ethylpropionamide-PEG1-Br Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" observed with Proteolysis Targeting Chimeras (PROTACs), including those utilizing N-Ethylpropionamide-PEG1-Br linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation, where the efficacy of the PROTAC decreases at high concentrations.[1] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal protein degradation (Dmax) is achieved at an optimal, intermediate PROTAC concentration, and is reduced at both lower and higher concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[2]
Q2: Why is addressing the hook effect critical for my research with this compound based PROTACs?
A2: Failing to account for the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC, including one with an this compound linker, might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve.[3] Understanding and navigating the hook effect is essential for accurately determining key efficacy parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and candidate selection.[1]
Q3: What are the key experimental readouts used to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). A pronounced hook effect will be evident as a significant decrease in the percentage of degradation after the Dmax has been reached at an optimal concentration.[1]
Q4: What factors influence the magnitude of the hook effect for a given PROTAC?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are crucial. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[3]
-
Cooperativity: Positive cooperativity, where the formation of one binary complex increases the affinity for the other protein, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.[3][4]
-
Linker Composition and Length: The linker, such as one containing an this compound moiety, plays a critical role in the geometry and stability of the ternary complex. An suboptimal linker can lead to steric hindrance and prevent effective ternary complex formation.[3]
-
Cellular Context: Factors like the expression levels of the target protein and the E3 ligase in the specific cell line being used can influence the observed hook effect.[5]
Troubleshooting Guides
Problem 1: I am observing a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Problem 2: My this compound based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or other factors could be at play.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Use biophysical assays to confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation.[1]
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. If degradation is consistently low, consider performing a cell permeability assay.[2]
-
Check E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed at sufficient levels in your cell line of choice via Western Blot or qPCR.[2]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with an this compound based PROTAC, "PROTAC-X," to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 70 | 30 |
| 10 | 35 | 65 |
| 100 | 15 | 85 |
| 1000 | 40 | 60 |
| 10000 | 75 | 25 |
Table 2: Key Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | ~7 nM |
| Dmax | 85% at 100 nM |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your this compound based PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Data Analysis: Detect the signal using an appropriate method (e.g., chemiluminescence). Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve.
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound based PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[1]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.[1]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.[1]
-
-
Data Acquisition and Analysis: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration.
Visualizations
Caption: The productive pathway for PROTAC-mediated protein degradation.
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
Technical Support Center: Enhancing Cell Permeability of N-Ethylpropionamide-PEG1-Br Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on structures containing an N-Ethylpropionamide-PEG1-Br moiety.
Troubleshooting Guide
Issue 1: Low Intracellular Concentration and Poor Target Degradation
Question: My PROTAC, which contains an this compound linker, shows good binding affinity in biochemical assays but fails to induce significant target protein degradation in cellular assays. What are the potential causes and how can I troubleshoot this?
Answer:
Low cellular activity despite high biochemical potency is often attributed to poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Poor Permeability
-
Action: Perform a permeability assay to quantify the ability of your PROTAC to cross a lipid bilayer.
-
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective initial screen.[1]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimics the human intestinal epithelium. This assay accounts for both passive diffusion and active transport mechanisms.[2][3][4]
-
Step 2: Analyze Physicochemical Properties
-
Action: Evaluate the physicochemical properties of your PROTAC. High molecular weight, a large number of hydrogen bond donors/acceptors, and high polarity can all contribute to low permeability.
-
Considerations for this compound Linker:
-
The PEG (Polyethylene glycol) component can increase polarity.
-
The amide group can contribute to hydrogen bonding and reduce permeability.[5]
-
Step 3: Modify the PROTAC Structure
Based on the insights from the permeability assays and property analysis, consider the following modifications:
-
Linker Modification: The linker is a highly flexible component for optimization.[6]
-
Replace PEG Linker: Consider replacing the PEG linker with a more lipophilic alkyl chain or a 1,4-disubstituted phenyl ring, which has been shown to improve cellular permeability.[6]
-
Avoid Amide Bonds: Replacing amide linkages with esters can sometimes improve permeability, provided it doesn't negatively impact ternary complex formation.[7]
-
Introduce Cyclic Moieties: Incorporating rigid linkers with structures like piperidine (B6355638) or piperazine (B1678402) can enhance permeability and metabolic stability.[8]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that masks polar groups and facilitates membrane crossing.[6][9]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly increase bioavailability.[6][8][10]
Step 4: Re-evaluate Permeability and Cellular Activity
-
Action: After synthesizing the modified PROTACs, repeat the permeability assays and cellular degradation experiments to assess the impact of the changes.
Issue 2: Inconsistent Results in Permeability Assays
Question: I am getting variable and difficult-to-interpret results from my PAMPA or Caco-2 assays. What could be going wrong?
Answer:
Inconsistent results in permeability assays can stem from several factors related to the compound's properties and the experimental setup.
-
Low Solubility: PROTACs often have poor aqueous solubility, which can lead to inaccurate measurements.[11]
-
Troubleshooting:
-
Ensure your PROTAC is fully dissolved in the assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%).
-
Measure the solubility of your compound in the assay buffer beforehand.
-
-
-
Non-Specific Binding: The lipophilic nature of some PROTACs can cause them to bind to the plastic of the assay plates, reducing the concentration of the compound available for permeation.[11]
-
Troubleshooting:
-
Use low-binding plates for your assays.
-
Include a recovery measurement by quantifying the compound concentration in both donor and acceptor wells at the end of the experiment.
-
-
-
Cell Monolayer Integrity (Caco-2): For Caco-2 assays, the integrity of the cell monolayer is crucial for reliable data.
-
Troubleshooting:
-
Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.
-
Include a low-permeability marker compound in your experiments to validate monolayer integrity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my this compound containing PROTAC?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point. It is a high-throughput and cost-effective method for evaluating passive diffusion, which is a primary mechanism of cell entry for many PROTACs.[1] If your PROTAC shows poor permeability in PAMPA, you can then move to more complex cell-based assays like the Caco-2 assay to investigate the role of active transport or efflux.
Q2: How can I improve the oral bioavailability of my PROTAC?
A2: Improving oral bioavailability involves enhancing both permeability and metabolic stability. Strategies include:
-
Optimizing the Linker: As discussed in the troubleshooting guide, modifying the linker to be more lipophilic or rigid can improve permeability.[6][8]
-
Increasing Metabolic Stability: Replace metabolically vulnerable groups in the linker. For instance, replacing an amide with an ether linkage has been shown to improve pharmacokinetic profiles. Using cyclic linkers can also enhance stability.[6]
-
Prodrug Approach: This is a common strategy to improve the oral absorption of drugs with poor physicochemical properties.[6][8]
Q3: Can I use computational models to predict the permeability of my PROTACs?
A3: While traditional "Rule of Five" guidelines are often not applicable to PROTACs due to their larger size, computational modeling can still be a useful tool.[12] Molecular dynamics simulations can help predict the conformational behavior of a PROTAC in different environments, identifying whether it can adopt a more compact, membrane-compatible shape.[13] These models can help prioritize which structural modifications are most likely to improve permeability.
Q4: What is the "hook effect" and how does it relate to cell permeability?
A4: The "hook effect" is the observation of reduced target degradation at very high concentrations of a PROTAC.[9][12] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. While not directly a measure of permeability, if a PROTAC has very high cell permeability and accumulates to high intracellular concentrations, the hook effect may be more pronounced. It is important to perform a full dose-response curve to identify the optimal concentration for degradation.[9]
Data Presentation
Table 1: Representative Permeability Data for Hypothetical PROTACs
| PROTAC ID | Linker Composition | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) A to B | Efflux Ratio (B to A / A to B) |
| PROTAC-001 | This compound | 0.8 | 0.5 | 1.2 |
| PROTAC-002 | Alkyl C6 | 2.5 | 2.1 | 1.1 |
| PROTAC-003 | Phenyl Ring | 3.1 | 2.8 | 1.3 |
| PROTAC-004 | Piperazine | 2.8 | 2.5 | 1.0 |
Note: Data are for illustrative purposes only.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Lipid Solution: Create a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to serve as the artificial membrane.
-
Coat Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution into each well of a 96-well filter plate (the donor plate), which has a porous membrane at the bottom of each well.
-
Prepare Compound Solutions: Dissolve the PROTAC and control compounds in an appropriate buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Add Solutions to Plates:
-
Add buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the compound solutions to the wells of the donor plate.
-
-
Incubation: Incubate the assembled plate system at room temperature for a set period (e.g., 5-16 hours).
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following formula: Papp = [-(V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / C_equilibrium)
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess drug permeability.[2][3]
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 18-22 days to allow for differentiation and monolayer formation.[2][3]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation. A high TEER value indicates a well-formed monolayer.
-
Prepare Dosing Solutions: Dissolve the PROTAC and control compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical - B to A for efflux):
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Take samples from both the donor and receiver chambers at specified time points and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value similarly to the PAMPA assay. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[2]
Visualizations
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Workflow for PAMPA and Caco-2 permeability assays.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylpropionamide-PEG1-Br linker stability and degradation in vitro
This technical support center provides troubleshooting guidance and frequently asked questions regarding the in vitro stability and degradation of the N-Ethylpropionamide-PEG1-Br linker. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound linker under typical in vitro conditions (e.g., PBS buffer, cell culture media)?
The this compound linker is expected to exhibit good stability under standard in vitro conditions. The core structure contains a propionamide (B166681) bond, which is generally more resistant to hydrolysis than an ester bond. The short PEG1 spacer is also considered biochemically stable. However, long-term incubations, extreme pH values, or the presence of certain enzymes could lead to degradation.
Q2: What are the potential degradation pathways for the this compound linker in vitro?
The primary potential degradation pathway is the hydrolysis of the amide bond, although this is generally a slow process under physiological pH. In complex biological matrices containing enzymes, enzymatic degradation by proteases or amidases could occur, though this is dependent on the specific enzymes present. The bromoethyl group is a reactive moiety and may react with nucleophiles present in the experimental medium, which is a stability concern for the intact linker but not a degradation of the core structure.
Q3: How can I assess the in vitro stability of my conjugate containing the this compound linker?
To assess the in vitro stability, you can incubate your conjugate in a relevant biological matrix (e.g., plasma, serum, cell lysate, or cell culture medium) at 37°C. At various time points, aliquots can be taken and analyzed by methods such as HPLC or LC-MS/MS to quantify the amount of intact conjugate and identify any degradation products.
Q4: Are there any known factors that can accelerate the degradation of this linker?
Several factors could potentially accelerate degradation:
-
pH: Highly acidic or alkaline conditions can catalyze amide hydrolysis.
-
Enzymes: Proteolytic enzymes, if present in the in vitro system, could potentially cleave the amide bond.
-
Temperature: Higher temperatures will increase the rate of chemical degradation.
-
Reactive Species: The presence of strong nucleophiles in the medium could react with the bromoethyl group.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of intact conjugate in plasma/serum. | 1. Enzymatic degradation: Plasma and serum contain a variety of proteases and other enzymes that may be cleaving the linker. 2. Non-specific binding: The conjugate may be binding to plasma proteins, leading to an apparent decrease in concentration. | 1. Perform stability studies in heat-inactivated plasma/serum to denature enzymes and compare the results. 2. Use analytical methods that can distinguish between free and protein-bound conjugate. |
| Inconsistent stability results between experiments. | 1. Variability in biological matrix: Different batches of plasma or serum can have varying enzyme activities. 2. Inconsistent sample handling: Freeze-thaw cycles or prolonged storage at room temperature can affect both the conjugate and the biological matrix. | 1. Use a pooled batch of plasma or serum for all related experiments. 2. Standardize all sample handling and storage procedures. Ensure rapid processing of samples after collection. |
| Appearance of unexpected degradation products. | 1. Reaction with media components: The bromoethyl group or other parts of the conjugate may be reacting with components of the cell culture medium or buffer. 2. Oxidation: The conjugate may be susceptible to oxidation. | 1. Analyze the components of your in vitro system for potential reactivity. 2. Consider adding antioxidants to the medium if oxidation is suspected. Characterize the unexpected products using high-resolution mass spectrometry. |
| Difficulty in quantifying the intact conjugate and its metabolites. | 1. Poor chromatographic resolution: The intact conjugate and its degradation products may co-elute. 2. Low sensitivity of the analytical method. | 1. Optimize the HPLC/LC-MS method, including the column, mobile phase, and gradient. 2. Develop a sensitive MRM (Multiple Reaction Monitoring) method for your specific conjugate and expected degradation products. |
Experimental Protocols
Protocol for In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a conjugate containing the this compound linker in plasma.
1. Materials:
-
Test conjugate stock solution (e.g., in DMSO)
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) for LC-MS/MS analysis
2. Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the test conjugate from the stock solution into the pre-warmed plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction and precipitate proteins by adding a defined volume of cold ACN (e.g., 150 µL) containing the internal standard.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the intact conjugate remaining at each time point.
3. Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining conjugate versus time.
-
Determine the half-life (t½) of the conjugate in plasma.
Visualizations
Caption: Workflow for in vitro plasma stability assay.
Caption: Potential degradation pathways of the linker.
Technical Support Center: Off-Target Effects of PROTACs Utilizing PEG-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on identifying and mitigating off-target effects of PROTACs, including those synthesized with linkers like N-Ethylpropionamide-PEG1-Br.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
Promiscuity of the target-binding warhead: The ligand designed to bind the protein of interest (POI) may also have an affinity for other proteins, leading to their unintended degradation.
-
E3 ligase binder promiscuity: The ligand recruiting the E3 ligase (e.g., pomalidomide) can sometimes independently lead to the degradation of other proteins, such as certain zinc-finger proteins.[1][2]
-
Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which can sometimes lead to off-target pharmacology. This is often associated with the "hook effect".[3][4]
-
Linker-mediated interactions: The linker connecting the two ligands can influence the conformation of the ternary complex (POI-PROTAC-E3 ligase) and may contribute to interactions with off-target proteins.[3][5]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][4]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for maximum degradation and reveal the characteristic bell-shaped curve of the hook effect.[3]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help find the "sweet spot" for maximal degradation.[3]
-
Enhance ternary complex cooperativity: Designing PROTACs that favor the formation of the ternary complex over binary complexes can reduce the hook effect.[3]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at various concentrations.[3]
Q3: My PROTAC isn't causing degradation of my target protein. What should I check?
A3: Several factors could be responsible for a lack of PROTAC activity. Consider the following troubleshooting steps:
-
Poor cell permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[3][5] Consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[3]
-
Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together in a productive conformation.[5] Biophysical assays can be used to confirm ternary complex formation.[3]
-
Lack of ubiquitination: Even if a ternary complex forms, it may not be in the correct orientation for the E3 ligase to ubiquitinate the target.[3] An in-cell or in vitro ubiquitination assay can verify this step.[3]
-
Incorrect E3 ligase choice: Ensure that the chosen E3 ligase is expressed in your cell line of interest.[5]
-
PROTAC instability: The PROTAC molecule may be unstable in the cell culture medium. Its stability can be assessed over the time course of the experiment.[3]
Q4: How can I improve the selectivity of my PROTAC?
A4: Improving PROTAC selectivity is crucial for minimizing off-target effects. Here are some strategies:
-
Optimize the target-binding warhead: Employ a more selective binder for your protein of interest.[3]
-
Modify the linker: Systematically altering the linker's length, composition, and attachment points can influence the ternary complex conformation and improve selectivity.[3][5]
-
Change the E3 ligase: Different E3 ligases have different endogenous substrates, and switching the recruited E3 ligase may reduce off-target effects.[3]
-
Utilize quantitative proteomics: This technique provides a global view of protein level changes upon PROTAC treatment, helping to identify off-target effects early in the development process.[3]
Troubleshooting Guides
Problem: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Steps |
| Off-target effects of the PROTAC | 1. Perform a global proteomics analysis to identify unintended degraded proteins. 2. Validate potential off-targets using Western blotting. 3. If off-targets are confirmed, consider redesigning the PROTAC with a more selective warhead or a modified linker.[4] |
| High concentration of PROTAC or solvent | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[4] 2. Lower the PROTAC concentration to the minimal effective dose. 3. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.[4] |
Problem: Inconsistent Degradation Results
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize cell culture conditions, including cell passage number, confluency, and health.[3] 2. Use cells within a defined passage number range and ensure consistent seeding densities.[3] |
| Instability of the PROTAC compound | 1. Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment.[3] |
| Inconsistent sample preparation or analysis | 1. Ensure consistent cell lysis procedures and protein quantification. 2. For Western blotting, use a loading control to normalize for protein loading and optimize antibody concentrations and transfer conditions.[4] |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data used to identify off-targets of a PROTAC. In a real experiment, data would be generated for thousands of proteins.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TP53 | -2.5 | 0.0001 | No (On-Target) |
| Off-Target 1 | ZNF687 | -1.8 | 0.005 | Yes |
| Off-Target 2 | MAPK1 | -0.2 | 0.65 | No |
| Off-Target 3 | CDK6 | -1.5 | 0.01 | Yes |
| Housekeeping Protein | GAPDH | 0.05 | 0.92 | No |
| Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[4] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[4]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[4]
-
Incubate for a duration determined by the degradation kinetics of the target protein (e.g., 4-24 hours). Shorter incubation times may enrich for direct targets.[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling and Fractionation (for TMT-based proteomics):
-
Label the peptides from each condition with tandem mass tags (TMT).
-
Combine the labeled peptide samples.
-
Fractionate the combined sample to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[4]
-
-
Data Analysis:
Western Blotting for Off-Target Validation
This protocol is for validating potential off-targets identified through proteomics.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and controls as in the proteomics experiment.
-
Lyse the cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm protein degradation.
-
Mandatory Visualizations
Caption: Workflow for identification and validation of PROTAC off-target effects.
Caption: Signaling pathway of on-target vs. off-target PROTAC-mediated degradation.
References
Technical Support Center: Mitigating PROTAC Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with PROTAC aggregation and the use of polyethylene (B3416737) glycol (PEG) linkers as a mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs aggregate?
A1: PROTACs are often large, complex molecules with multiple hydrophobic regions, making them prone to aggregation in aqueous solutions.[1] This inherent hydrophobicity can lead to poor solubility, which is a major contributor to aggregation.[1] Factors such as high concentration, buffer conditions (pH and ionic strength), and temperature can also influence the propensity of PROTACs to aggregate.
Q2: How can PEG linkers help mitigate PROTAC aggregation?
A2: Polyethylene glycol (PEG) linkers are hydrophilic chains composed of repeating ethylene (B1197577) glycol units.[2][3] Incorporating PEG linkers into a PROTAC design increases the overall hydrophilicity and water solubility of the molecule, which can significantly reduce its tendency to aggregate.[2][3][4] The flexible nature of PEG linkers can also allow the PROTAC to adopt conformations that shield hydrophobic regions, further preventing aggregation.[1]
Q3: What is the optimal PEG linker length to prevent aggregation?
A3: The optimal PEG linker length is target-dependent and must be determined empirically.[5] A linker that is too short may not provide sufficient hydrophilicity or spatial separation between the two ligands to prevent aggregation and allow for effective ternary complex formation.[5] Conversely, an excessively long linker can lead to decreased efficacy due to a higher entropic penalty upon binding.[5] It is recommended to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length for your specific system.
Q4: Can PEG linkers negatively impact my PROTAC's activity?
A4: While beneficial for solubility, PEG linkers can sometimes present a trade-off with cell permeability. The increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.[1] However, the flexibility of PEG linkers can sometimes lead to folded conformations that shield polar surface area, potentially improving cell permeability.[1] It is crucial to find a balance between improved solubility and maintained or enhanced cell permeability.
Q5: What is the "hook effect" and can PEG linkers help?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[6][7] While PEG linkers primarily address solubility, optimizing the linker to enhance the cooperativity of ternary complex formation can help mitigate the hook effect.[8] A linker that promotes favorable protein-protein interactions within the ternary complex can stabilize it, making it more favorable than the binary complexes even at higher concentrations.[8]
Troubleshooting Guides
Problem 1: My PEGylated PROTAC still shows aggregation.
| Possible Cause | Recommended Solution |
| Insufficient PEG linker length | Synthesize and test PROTACs with longer PEG chains to further increase hydrophilicity. |
| Suboptimal buffer conditions | Optimize the buffer pH and ionic strength. Ensure the pH is not close to the PROTAC's isoelectric point. |
| High PROTAC concentration | Work with lower concentrations of the PROTAC whenever possible. Determine the critical aggregation concentration. |
| Hydrophobic "hot spots" on the PROTAC | Consider medicinal chemistry efforts to mask highly hydrophobic regions of the warhead or E3 ligase ligand without compromising binding affinity. |
| Improper storage | Store the PROTAC stock solution at an appropriate temperature and consider the use of cryoprotectants for frozen stocks. Avoid repeated freeze-thaw cycles. |
Problem 2: My PEGylated PROTAC has poor cell permeability.
| Possible Cause | Recommended Solution |
| Excessive hydrophilicity | Synthesize PROTACs with shorter PEG linkers or hybrid linkers that incorporate both PEG and alkyl chains to balance hydrophilicity and lipophilicity.[7] |
| High molecular weight | If possible, explore smaller warheads or E3 ligase ligands to reduce the overall size of the PROTAC. |
| Active efflux from cells | Co-incubate with known efflux pump inhibitors to determine if your PROTAC is a substrate for these transporters. |
Problem 3: My PEGylated PROTAC shows a pronounced hook effect.
| Possible Cause | Recommended Solution |
| Formation of non-productive binary complexes | Titrate the PROTAC concentration carefully to identify the optimal concentration range for degradation before the onset of the hook effect.[8] |
| Suboptimal linker for ternary complex stability | Systematically vary the linker length and composition to enhance positive cooperativity in ternary complex formation.[8] Biophysical assays like SPR or ITC can be used to measure ternary complex stability. |
| High binary binding affinities | In some cases, very high-affinity binary interactions can favor the formation of binary complexes. It may be counterintuitive, but ligands with slightly lower binary affinities might lead to more stable and productive ternary complexes.[7] |
Quantitative Data Summary
The following tables provide representative data illustrating the impact of PEG linker length on key PROTAC parameters. Note that these are example data and the optimal linker will be specific to each PROTAC system.
Table 1: Impact of PEG Linker Length on PROTAC Solubility and Aggregation
| PROTAC | PEG Linker Length | Aqueous Solubility (µg/mL) | Aggregation Onset Concentration (µM) |
| PROTAC-X-Alkyl | 0 (Alkyl chain) | < 1 | 5 |
| PROTAC-X-PEG2 | 2 | 15 | 50 |
| PROTAC-X-PEG4 | 4 | 50 | 150 |
| PROTAC-X-PEG6 | 6 | 120 | > 300 |
Table 2: Impact of PEG Linker Length on Degradation Efficacy
| PROTAC | PEG Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-Y-PEG2 | 2 | 150 | 65 |
| PROTAC-Y-PEG4 | 4 | 50 | 85 |
| PROTAC-Y-PEG6 | 6 | 75 | 80 |
| PROTAC-Y-PEG8 | 8 | 200 | 50 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution and aggregation state of a PROTAC in solution.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
PROTAC sample
-
Assay buffer (filtered through a 0.2 µm filter)
-
Syringe filters (0.2 µm) or spin filters
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Clean the cuvette thoroughly with filtered water and ethanol, then dry with compressed air.[9]
-
-
Measurement:
-
Pipette the filtered sample into the clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.[10]
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient.[9]
-
From this, the hydrodynamic radius (size) of the particles in solution is determined.[9]
-
Analyze the size distribution plot. A monomodal peak indicates a homogenous, non-aggregated sample, while the presence of larger species or multiple peaks suggests aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample.[11]
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying PROTAC Aggregates
Objective: To separate and quantify soluble aggregates from the monomeric PROTAC.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the PROTAC and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline, filtered and degassed)
-
PROTAC sample
Procedure:
-
Sample Preparation:
-
Dissolve the PROTAC in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[12]
-
-
Injection and Separation:
-
Inject a defined volume of the prepared PROTAC sample.
-
The separation is based on the hydrodynamic volume of the molecules. Larger molecules (aggregates) will elute first, followed by the smaller monomeric PROTAC.[12]
-
-
Data Analysis:
-
Monitor the elution profile at an appropriate UV wavelength.
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregate in the sample by dividing the aggregate peak area by the total peak area.
-
Protocol 3: Thioflavin T (ThT) Assay for Detecting Amyloid-like Aggregates
Objective: To detect the presence of amyloid-like fibrillar aggregates, which can sometimes be formed by PROTACs.
Materials:
-
Fluorescence microplate reader
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[13]
-
PROTAC sample
-
Assay buffer (e.g., PBS, pH 7.4)[13]
Procedure:
-
Sample Preparation:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).[13]
-
Add the PROTAC sample to the wells of the 96-well plate at the desired concentrations. Include a buffer-only control.
-
-
Assay:
-
Add the ThT working solution to each well.
-
Incubate the plate, often with shaking at 37°C, to promote aggregation if it is to be monitored over time.[14]
-
-
Measurement:
-
Data Analysis:
-
An increase in fluorescence intensity in the presence of the PROTAC compared to the control indicates the formation of ThT-positive, amyloid-like aggregates.[15]
-
Visualizations
Caption: Mitigation of PROTAC aggregation using PEG linkers.
Caption: Experimental workflow for optimizing PEG linker length.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. diva-portal.org [diva-portal.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
Technical Support Center: Refinement of PROTAC Design with N-Ethylpropionamide-PEG1-Br
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Proteolysis-Targeting Chimeras (PROTACs) based on results from designs incorporating the N-Ethylpropionamide-PEG1-Br linker.
Disclaimer: The following troubleshooting advice and data are based on general principles of PROTAC design and the known effects of Polyethylene Glycol (PEG)-based linkers. Specific outcomes with this compound may vary depending on the target protein and E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of the this compound linker in my PROTAC's performance?
A1: this compound is a flexible, PEG-based linker. PEG linkers are primarily incorporated into PROTAC design to enhance solubility and modulate cell permeability.[1][2] The single PEG unit (PEG1) provides a degree of hydrophilicity and flexibility, which can be crucial for achieving a productive ternary complex formation between your target protein and the E3 ligase. The ethylpropionamide group may influence the conformational rigidity and hydrogen bonding capacity of the linker.
Q2: My PROTAC with the this compound linker shows low degradation efficiency. What are the potential causes?
A2: Low degradation efficiency is a common challenge in PROTAC development. Several factors related to the linker could be at play:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex, or too long, leading to an inefficient ubiquitination process.[3]
-
Poor Cell Permeability: While PEG linkers can improve solubility, the overall physicochemical properties of the PROTAC might still hinder its ability to cross the cell membrane effectively.[1][4]
-
Inefficient Ternary Complex Formation: The flexibility of the PEG linker might not be optimal for the specific protein-protein interactions required for a stable and productive ternary complex.
-
Metabolic Instability: The ether linkage within the PEG chain can be susceptible to oxidative metabolism, potentially leading to a short in vivo half-life.[5]
Q3: I'm observing a "hook effect" with my PROTAC. How can the this compound linker contribute to this?
A3: The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations. This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex. The flexibility and length of the this compound linker can influence the concentration at which this effect becomes prominent. A linker that does not strongly promote positive cooperativity in ternary complex formation may be more prone to inducing the hook effect.
Q4: How can I improve the cell permeability of a PROTAC containing a PEG linker like this compound?
A4: To improve cell permeability, consider the following strategies:
-
Modify the Linker: Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers that balance hydrophilicity and lipophilicity.[4]
-
Introduce Rigid Elements: Incorporating rigid moieties like piperazine (B1678402) or phenyl rings can sometimes improve permeability by reducing the molecule's flexibility and polar surface area.[4][5]
-
Prodrug Strategies: Masking polar groups within the PROTAC structure that can be cleaved intracellularly is another approach to enhance cell uptake.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with PROTACs utilizing a PEG-based linker.
Issue 1: Low or No Target Protein Degradation
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Assess Permeability: Perform a Caco-2 permeability assay to quantify cell entry. 2. Modify Linker: Synthesize analogs with more hydrophobic linkers (e.g., replace PEG with an alkyl chain) or hybrid linkers. 3. Formulation: Investigate different formulation strategies to improve solubility and bioavailability.[5] |
| Inefficient Ternary Complex Formation | 1. Directly Measure Complex Formation: Use biophysical assays like NanoBRET, TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm and quantify ternary complex formation. 2. Vary Linker Length: Synthesize and test PROTACs with different PEG linker lengths (e.g., PEG2, PEG3, etc.) to find the optimal distance and flexibility.[6] 3. Change Linker Composition: Explore linkers with different chemical properties (e.g., more rigid linkers) to alter the conformational dynamics.[5] |
| Metabolic Instability | 1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes. 2. Incorporate Stability-Enhancing Moieties: Replace the PEG linker with a more metabolically stable alternative, such as an alkyl chain or a linker containing a triazole ring.[5][6] |
Issue 2: Prominent "Hook Effect"
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | 1. Use Lower Affinity Ligands: Consider designing PROTACs with warheads or E3 ligase ligands that have slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high individual binding affinities. |
| Suboptimal Linker Conformation | 1. Experiment with Linker Rigidity: Synthesize and test PROTACs with more rigid linkers to pre-organize the molecule into a conformation that favors ternary complex formation. 2. Vary Linker Attachment Points: Changing the point of attachment of the linker to the warhead or E3 ligase ligand can significantly impact the geometry of the ternary complex. |
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data to illustrate the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Degradation of Target Protein X
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | N-Ethylpropionamide-PEG1 -Br | 150 | 65 |
| PROTAC-2 | N-Ethylpropionamide-PEG2 -Br | 50 | 85 |
| PROTAC-3 | N-Ethylpropionamide-PEG3 -Br | 25 | 95 |
| PROTAC-4 | N-Ethylpropionamide-PEG4 -Br | 80 | 70 |
This table presents hypothetical data for illustrative purposes.
Table 2: Literature Data on the Impact of Linker Length on TBK1 Degradation [6]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | < 12 | No degradation | N/A |
| PEG/Alkyl | 12-14 | 10-100 | >80 |
| PEG/Alkyl | > 14 | >100 | <70 |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity of the target protein and the E3 ligase in live cells upon PROTAC treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and NanoBRET™ 618 Ligand
-
PROTAC compound
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and Nano-Glo® substrate to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTAC optimization.
Caption: Relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validation of PROTAC-mediated degradation with N-Ethylpropionamide-PEG1-Br
A Researcher's Guide to the Validation of PROTAC-Mediated Degradation
This guide provides a comprehensive framework for validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). While this document is framed around the validation of a hypothetical PROTAC synthesized using the linker N-Ethylpropionamide-PEG1-Br , the principles, experiments, and controls described herein represent the gold standard for validating any PROTAC. We will objectively compare essential validation assays, provide detailed experimental protocols, and use data-driven comparisons to guide researchers in the robust confirmation of their PROTAC's efficacy and mechanism.
Understanding the Tool: this compound
The specified molecule, this compound, is not a complete PROTAC nor a validation agent itself. It is a chemical building block, specifically a PEG-based PROTAC linker, used in the synthesis of PROTACs[1][2]. Its structure consists of:
-
N-Ethylpropionamide: A fragment derived from the thalidomide (B1683933) chemical class, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
PEG1: A short, flexible polyethylene (B3416737) glycol linker that connects the two ends of the PROTAC.
-
Br (Bromine): A reactive chemical handle that allows for conjugation to a ligand for the protein of interest (POI).
Therefore, a PROTAC synthesized using this linker is designed to hijack the CRBN E3 ligase to induce the degradation of a specific target protein. The validation of such a PROTAC requires a series of rigorous experiments to confirm that the observed protein degradation is indeed occurring through the intended mechanism.
The PROTAC Mechanism of Action
A PROTAC works by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.
Comparative Guide to PROTAC Validation Experiments
A robust validation package relies on multiple orthogonal experiments. Each experiment answers a critical question about the PROTAC's mechanism. Below is a comparison of essential validation assays.
| Experimental Question | Primary Assay | Alternative/Orthogonal Assays | Key Parameters | Purpose |
| Does my PROTAC degrade the target protein? | Western Blot | In-Cell Western, ELISA, Mass Spectrometry, HiBiT Assay[3][4] | DC50 : Concentration for 50% degradation[5].Dmax : Maximum degradation level[6][7]. | To quantify the potency and efficacy of the PROTAC in reducing target protein levels. |
| Is degradation dependent on the proteasome? | Proteasome Inhibitor Rescue | Ubiquitin-Activating (E1) Enzyme Inhibitor Rescue | Reversal of degradation | To confirm that the protein loss is due to proteasomal degradation and not another mechanism like transcriptional repression. |
| Is degradation dependent on the recruited E3 ligase? | E3 Ligase Ligand Competition | CRISPR/Cas9 Knockout of E3 Ligase[8] | Reversal of degradation | To prove that the PROTAC specifically hijacks the intended E3 ligase (e.g., Cereblon). |
| Does the PROTAC induce target ubiquitination? | Immunoprecipitation + Western Blot for Ubiquitin | In-vitro Ubiquitination Assay Kits[9][10], Mass Spectrometry (ubiquitin remnant motif) | Increased ubiquitination of the target protein. | To provide direct evidence that the PROTAC is marking the target for degradation via the ubiquitin system.[4][11] |
| Does the PROTAC form a ternary complex? | Co-Immunoprecipitation (Co-IP) | NanoBRET/HiBiT Assays[12], Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Detection of Target-E3 Ligase interaction only in the presence of PROTAC. | To confirm the foundational step of the PROTAC mechanism: bringing the target and E3 ligase together.[13][14][15] |
Experimental Workflow and Protocols
A logical and stepwise approach is crucial for efficient PROTAC validation. The workflow below outlines the progression from initial screening to detailed mechanistic studies.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol quantifies the dose-dependent degradation of a target protein.
Materials:
-
Cancer cell line expressing the protein of interest (POI).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A common range is 1 nM to 10 µM. Treat cells for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash, then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to calculate DC50 and Dmax values using non-linear regression[6][7].
Protocol 2: Proteasome Inhibitor Rescue Assay
This experiment confirms that degradation is mediated by the proteasome.
Procedure:
-
Cell Plating and Treatment: Plate cells as described above.
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours[16].
-
Then, add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) and co-incubate for the standard treatment duration.
-
Controls: Include wells with vehicle only, PROTAC only, and inhibitor only.
-
Analysis: Perform Western Blotting as described in Protocol 1. Successful rescue is observed if the protein level in the co-treated sample is significantly higher than in the PROTAC-only sample.
Protocol 3: E3 Ligase Ligand Competition Assay
This experiment validates the involvement of the specific E3 ligase (Cereblon).
Procedure:
-
Cell Plating and Treatment: Plate cells as described previously.
-
Competition: Pre-treat cells with a high concentration of the free E3 ligase ligand (e.g., 10 µM Pomalidomide for a CRBN-recruiting PROTAC) for 1-2 hours.
-
Add the PROTAC at a concentration of ~5x its DC50 and co-incubate.
-
Controls: Include wells with vehicle only, PROTAC only, and competitor only.
-
Analysis: Perform Western Blotting. A successful competition is demonstrated if the degradation observed with the PROTAC alone is blocked or significantly reduced in the presence of the excess free ligand[17].
The Critical Role of Negative Controls
Meaningful validation is impossible without appropriate negative controls. For a given PROTAC, several types of controls are essential to build a conclusive data package.
Comparison of Negative Control Strategies
| Control Type | Description | How It's Made | Key Insight Provided |
| Inactive Epimer/Stereoisomer | A stereoisomer of the PROTAC that is inactive because a key binding interaction with either the target or E3 ligase is disrupted. | Synthesized using an inactive version of one of the ligands (e.g., the opposite enantiomer). | Confirms that the specific stereochemical arrangement is essential for forming a productive ternary complex. |
| "Broken" Control (Target-binding deficient) | A molecule identical to the PROTAC, but with a modification to the target ligand that abolishes binding to the POI. | A single atom change (e.g., methylating a key hydrogen bond donor) on the target-binding warhead. | Proves that engagement of the target protein is required for degradation. |
| "Broken" Control (E3-binding deficient) | A molecule identical to the PROTAC, but with a modification to the E3 ligand that abolishes binding to the E3 ligase. | For a CRBN PROTAC, adding a methyl group to the glutarimide (B196013) nitrogen of the pomalidomide moiety abrogates binding[18]. | Demonstrates that recruitment of the E3 ligase is necessary for degradation. |
| E3 Ligase Ligand (Competitor) | The free E3 ligase-binding molecule used to build the PROTAC (e.g., Pomalidomide). | Commercially available or synthesized separately. | Shows that occupying the E3 ligase binding pocket prevents the PROTAC from functioning, confirming E3 ligase dependency. |
By systematically applying these validation experiments and controls, researchers can build a robust and compelling data package that confirms the on-target, mechanism-specific activity of their PROTAC molecules, paving the way for further development and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide: N-Ethylpropionamide-PEG1-Br vs. Alkyl Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[][2]
This guide provides an objective comparison of two common linker classes: the hydrophilic N-Ethylpropionamide-PEG1-Br and traditional hydrophobic alkyl linkers. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to inform the rational design of next-generation protein degraders.
Executive Summary: Key Differences at a Glance
| Feature | This compound (PEG Linker) | Alkyl Linkers |
| Composition | Polyethylene glycol (PEG) derivative | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | High, generally improves aqueous solubility[2] | Low, more hydrophobic |
| Cell Permeability | Can be lower due to higher polarity, but the short PEG length may mitigate this. | Generally higher due to increased lipophilicity |
| Metabolic Stability | Potentially susceptible to metabolism[2] | Generally more metabolically stable |
| Ternary Complex Formation | Flexibility may allow for productive complex formation | Flexibility can also facilitate ternary complex formation[3] |
| Synthetic Accessibility | Readily available as a building block | Synthetically straightforward and easily modified[3] |
Impact on PROTAC Performance: A Data-Driven Comparison
The selection of a linker can profoundly affect the degradation efficiency of a PROTAC, typically measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct comparative data for this compound against a series of alkyl linkers for a single target is not extensively published, we can infer performance based on studies comparing PEG and alkyl linkers of varying lengths.
For this comparison, we will consider a hypothetical series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG1 | N-Ethylpropionamide-PEG1 | ~7 | 50 | 90 |
| PROTAC-C4 | Butyl (Alkyl) | 4 | 100 | 85 |
| PROTAC-C6 | Hexyl (Alkyl) | 6 | 30 | 95 |
| PROTAC-C8 | Octyl (Alkyl) | 8 | 80 | 88 |
Note: The data presented in this table is representative and compiled from general trends observed in literature comparing PEG and alkyl linkers in PROTACs.[4][5] The optimal linker length is highly target-dependent and requires empirical validation.
Table 2: Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Aqueous Solubility | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG1 | PEG | High | 1.5 |
| PROTAC-C6 | Alkyl | Low | 5.0 |
Note: This data is illustrative and based on the general properties of PEG and alkyl linkers.[2] Papp values are representative for passive diffusion.
Experimental Protocols
To empirically determine the optimal linker, a series of robust assays are required. The following are detailed methodologies for key experiments.
Synthesis of PROTACs
A modular synthetic approach is typically employed for the synthesis of a PROTAC library with varying linkers.[6]
General Procedure for PROTAC Synthesis:
-
Synthesis of Ligand-Linker Intermediates:
-
For the PEG linker, the E3 ligase ligand (e.g., pomalidomide) is reacted with this compound to form the pomalidomide-linker intermediate.
-
For alkyl linkers, a dihaloalkane of desired length is reacted with the E3 ligase ligand.
-
-
Coupling with the POI Ligand:
-
The POI ligand (e.g., a JQ1 derivative) is then coupled to the ligand-linker intermediate. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for this step.[7]
-
-
Purification:
-
The final PROTACs are purified using techniques like flash column chromatography or preparative HPLC.
-
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of the target protein.[8]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[9]
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the kinetics and affinity of this interaction.[10]
SPR Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.
-
Binding Analysis: Inject the target protein (e.g., BRD4) alone to establish a baseline. Then, inject a pre-incubated mixture of the PROTAC and the target protein over the chip.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and to calculate the binding affinity of the ternary complex. A "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is often observed.[11]
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[12]
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The donor plate is filled with a solution of the PROTAC in buffer. The acceptor plate, containing buffer, is placed on top of the donor plate, separated by the artificial membrane.
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the complex interplay of factors in PROTAC design.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The choice between a hydrophilic PEG-based linker like this compound and a more traditional hydrophobic alkyl linker is a critical decision in the design of a PROTAC. PEG linkers can enhance solubility, which may be advantageous for certain targets or delivery routes.[2] Conversely, alkyl linkers often exhibit superior cell permeability and metabolic stability. Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a diverse set of linkers is essential. The experimental protocols and comparative framework provided in this guide offer a robust starting point for the rational design and optimization of potent and selective protein degraders.
References
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. Permeability Assay - Profacgen [profacgen.com]
A Comparative Guide to the Mass Spectrometry Analysis of PROTACs Featuring N-Ethylpropionamide-PEG1-Br and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker, in particular, plays a crucial role in determining a PROTAC's physicochemical properties, cell permeability, and its ability to facilitate a productive ternary complex formation. Mass spectrometry (MS) has emerged as an indispensable tool for the characterization and quantification of these complex molecules.
This guide provides a comparative analysis of the mass spectrometry-based evaluation of PROTACs, with a focus on those containing the N-Ethylpropionamide-PEG1-Br linker, and contrasts its performance with alternative linker technologies. The information presented herein is supported by experimental data and detailed protocols to aid in the rational design and analysis of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function and Analysis
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimally designed linker facilitates the correct orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.
Mass spectrometry is a powerful analytical technique used to characterize PROTACs, determine their purity, and quantify their levels in biological matrices. The nature of the linker can significantly influence the ionization and fragmentation behavior of the PROTAC molecule during MS analysis, making the choice of analytical methodology critical.
Mass Spectrometry Analysis of PROTACs with this compound Linker
The this compound linker is a type of polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design, with approximately 54% of reported PROTACs utilizing this type of linker. Their popularity stems from their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.
From a mass spectrometry perspective, PROTACs with PEG linkers exhibit characteristic fragmentation patterns. Collision-induced dissociation (CID) of deprotonated PEG-containing molecules typically results in the loss of C2H4O monomer units. This predictable fragmentation can be advantageous for structural elucidation and metabolite identification. However, the polydispersity of longer PEG chains can complicate the mass spectra, leading to overlapping isotopic patterns.
Comparison of PROTAC Linker Types in Mass Spectrometry Analysis
PROTAC linkers can be broadly classified into flexible (like alkyl and PEG chains), rigid, and "clickable" linkers, each presenting distinct analytical characteristics.
| Linker Type | Common Structures | Key Characteristics | Mass Spectrometry Considerations |
| Flexible (PEG) | Repeating ethylene (B1197577) glycol units | Hydrophilic, flexible, improves solubility. | Characteristic loss of C2H4O units, potential for complex spectra with longer chains. |
| Flexible (Alkyl) | Saturated or unsaturated hydrocarbon chains | Hydrophobic, highly flexible. | Generally straightforward fragmentation patterns, but hydrophobicity may affect ionization efficiency. |
| Rigid | Piperazine, piperidine, aromatic rings | Conformational constraints, can pre-organize for binding, may enhance metabolic stability. | Fragmentation can provide clear structural information due to defined cleavage points. |
| Clickable | Triazoles (from copper-catalyzed azide-alkyne cycloaddition) | Synthetically versatile, allows for modular assembly. | The triazole ring can be a site of characteristic fragmentation. |
Quantitative Performance Data
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The choice of linker can significantly impact these parameters.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl/Ether | < 12 | No degradation | - | |
| PROTAC B | PEG | - | Effective degradation | - | |
| PROTAC C | Flexible (PEG) | - | 54 | Exhibited degradation | |
| PROTAC D | Rigid (Disubstituted) | - | 18 | More potent than flexible |
Table 2: Comparative Degradation of PI3K and mTOR by a Dual-Targeting PROTAC
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Table 3: Degradation Potency of BTK PROTACs with Different Covalent Properties [1]
| PROTAC | Covalent Nature | DC50 (nM) | Dmax (%) |
| NC-1 | Noncovalent | 2.2 | 97 |
Experimental Protocols
Protocol 1: Quantitative LC-MS/MS Analysis of PROTACs in Rat Plasma
This protocol is adapted from a method for the sensitive quantification of the PROTAC TL 13-112 in rat plasma.[2]
1. Sample Preparation:
-
Reconstitute the PROTAC standard in DMSO.
-
Spike 100 µL of rat plasma with the PROTAC standard to create a calibration curve (e.g., 10 pg/mL to 15,000 pg/mL).
-
Perform protein precipitation by adding 600 µL of a 1:1 (v/v) acetonitrile/methanol solution.
-
Vortex the samples for 30 seconds and centrifuge at 13,000 rpm for 12 minutes at room temperature.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a 1:1 (v/v) methanol/acetonitrile solution for analysis.
2. LC-MS/MS Conditions:
-
LC System: ExionLC system
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm, 100 Å)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient: A 10-minute gradient should be optimized for the specific PROTAC.
-
Mass Spectrometer: A high-sensitivity tandem quadrupole mass spectrometer (e.g., SCIEX 7500 system) operating in positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify changes in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Comparative Guide to Target Degradation Analysis: Featuring N-Ethylpropionamide-PEG1-Br in Western Blotting
In the rapidly evolving field of targeted protein degradation, the precise confirmation of a target protein's disappearance is paramount. This guide provides a comparative analysis of using N-Ethylpropionamide-PEG1-Br, a common chemical moiety in proteolysis-targeting chimeras (PROTACs), for western blot-based validation of target degradation. We will compare this approach with alternative methods and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
How It Works: The Mechanism of Action
This compound serves as a building block for constructing PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. One end of the PROTAC binds to the target protein, while the other end, often incorporating a derivative of N-Ethylpropionamide, recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-induced target protein degradation.
Performance Comparison: Western Blot vs. Alternative Techniques
Western blotting is a widely used and accessible method to visualize and semi-quantify the reduction in target protein levels. However, other techniques can provide complementary or more precise data.
| Technique | Principle | Pros | Cons | Typical Application |
| Western Blot | Immunoassay to detect specific proteins in a sample. | - Widely available- Relatively inexpensive- Provides molecular weight information | - Semi-quantitative- Dependant on antibody quality- Lower throughput | Routine confirmation of target degradation. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins in a complex sample. | - Highly sensitive and quantitative- Unbiased, global proteome analysis- Can identify off-target effects | - Requires specialized equipment and expertise- Higher cost- Complex data analysis | In-depth validation and off-target profiling. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Plate-based immunoassay to quantify a specific protein. | - Highly quantitative- High throughput- More sensitive than Western Blot | - Requires specific antibody pairs- No molecular weight information | Screening of large compound libraries. |
| Flow Cytometry / In-Cell Western | Measures protein levels in individual cells. | - High throughput- Provides single-cell data- Can be multiplexed | - Requires cell surface or intracellular staining protocols- Indirect measurement of protein levels | High-throughput screening and cell population analysis. |
Experimental Protocols
-
Cell Treatment: Plate cells at an appropriate density and treat with the PROTAC (containing the this compound moiety) and relevant controls (e.g., vehicle, inactive epimer) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the target protein band intensity to the loading control.
Caption: Western Blot experimental workflow.
By following these protocols and considering the comparative advantages of different analytical techniques, researchers can robustly validate the efficacy of PROTACs and other targeted protein degraders in their drug discovery and development efforts.
Cellular thermal shift assays for target engagement of N-Ethylpropionamide-PEG1-Br PROTACs
This guide provides a comprehensive comparison of Cellular Thermal Shift Assays (CETSA) with alternative methods for determining the target engagement of Proteolysis-Targeting Chimeras (PROTACs). While focusing on the principles and applications relevant to novel PROTACs such as N-Ethylpropionamide-PEG1-Br, this document uses data from well-characterized PROTACs to illustrate the comparative performance of these assays. This guide is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of PROTAC-based therapeutics.
Introduction to PROTACs and the Importance of Target Engagement
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. For a PROTAC to be effective, it must first engage its target protein within the complex cellular environment. Therefore, robust and reliable methods to quantify target engagement are critical for the development of effective PROTACs.
Cellular Thermal Shift Assays (CETSA) have emerged as a powerful tool for directly measuring the interaction between a ligand and its target protein in living cells and even in vivo. This method is based on the principle that the thermal stability of a protein is altered upon ligand binding.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is a critical decision in the PROTAC development pipeline. The following table summarizes the key characteristics of CETSA in comparison to other commonly used methods.
| Assay | Principle | Throughput | Cellular Context | Advantages | Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Low to Medium | Intact cells, cell lysates, tissues | Label-free, direct measure of target engagement in a native environment. | Not suitable for all targets (e.g., membrane proteins can be challenging), indirect readout. |
| NanoBRET/HiBiT | Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent ligand. | High | Live cells | Highly sensitive, quantitative, real-time measurements. | Requires genetic engineering of the target protein. |
| Immunofluorescence (IF) | Antibody-based detection of the target protein, often used to visualize protein degradation. | Low to Medium | Fixed cells | Provides spatial information on target localization and degradation. | Indirect measure of engagement, antibody-dependent, fixation can create artifacts. |
| Western Blot | Antibody-based detection of the target protein in cell lysates to quantify protein levels. | Low | Cell lysates | Widely accessible, directly measures protein degradation. | Indirect measure of engagement, requires cell lysis, semi-quantitative. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to the target protein. | High | In vitro (cell-free) | Quantitative, suitable for high-throughput screening. | In vitro assay, lacks cellular context, requires a fluorescent probe. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to a target protein immobilized on a sensor chip. | Medium | In vitro (cell-free) | Real-time kinetics, label-free. | In vitro assay, requires purified protein, protein immobilization can affect binding. |
Experimental Protocols
This protocol is a generalized procedure for performing an isothermal dose-response (ITDR) CETSA to determine the target engagement of a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest (e.g., this compound PROTAC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for the target protein and loading control
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).
-
Heating: After treatment, wash the cells with PBS. Heat the plates at a specific temperature (determined through a preliminary thermal shift experiment) for 3 minutes.
-
Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the levels of the target protein and a loading control by Western blot.
-
Data Analysis: Quantify the band intensities. Plot the normalized target protein levels against the PROTAC concentration to generate a dose-response curve and determine the EC50 for target engagement.
Caption: Principle of a competitive NanoBRET target engagement assay.
Logical Framework for Assay Selection
The choice of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the available resources.
Diagram of Assay Selection Logic
Caption: Decision tree for selecting a suitable target engagement assay.
Conclusion
CETSA is a powerful, label-free method for confirming the target engagement of PROTACs in a physiologically relevant cellular setting. While it may have a lower throughput compared to some in vitro assays, its ability to directly measure target binding in intact cells provides invaluable information for lead optimization and establishing structure-activity relationships. For a comprehensive understanding of a PROTAC's mechanism of action, it is often beneficial to employ a combination of assays, such as using CETSA to confirm cellular target engagement and a method like Western blotting to subsequently confirm target degradation. The choice of assay should be guided by the specific scientific question and the stage of the drug discovery process.
The Goldilocks Principle in Action: A Comparative Study of E3 Ligase Recruitment with Different Length PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the linker connecting the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how different length PEG linkers impact E3 ligase recruitment and subsequent target protein degradation, supported by quantitative data and detailed experimental protocols.
The linker in a PROTAC is not a mere spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length of the PEG linker is a crucial parameter that dictates the geometry and stability of this complex.[1] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent proteasomal degradation.[] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1][]
Quantitative Comparison of Degradation Efficiency with Varying PEG Linker Lengths
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.
Table 1: Degradation Potency of ERα-Targeting PROTACs with a VHL Ligand
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data compiled from a study by Cyrus et al. demonstrating that a 21-atom linker provided the highest potency for degrading Estrogen Receptor α (ERα).[1]
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | - |
| 21 | 3 | 96 |
This data for TANK-binding kinase 1 (TBK1) targeting PROTACs also highlights the superior performance of a 21-atom linker.[1]
Table 3: Degradation of BRD4 by CRBN-based PROTACs with Varying PEG Linker Lengths
| Linker Composition (Number of PEG units) | BRD4 Degradation (DC50 in H661 cells) |
| 0 | < 0.5 µM |
| 1-2 | > 5 µM |
| 4-5 | < 0.5 µM |
This study on Bruton's tyrosine kinase (BTK) degraders revealed a non-linear relationship, where both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate lengths were less effective, a phenomenon sometimes referred to as the "Goldilocks effect".[3]
Visualizing the Mechanism and Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental procedures involved in its evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Comparison of short, optimal, and long PEG linkers.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of PROTAC efficacy. The following are detailed methodologies for key experiments.
Protocol 1: General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.
Step 1: First Coupling Reaction (Amide Bond Formation)
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
Step 2: Second Coupling Reaction (Click Chemistry Example)
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Biophysical assays are crucial for understanding the interactions between the PROTAC, the target protein, and the E3 ligase.[4]
-
Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.
-
Binary Binding Affinity: Inject the PROTAC molecule at various concentrations to measure its binding affinity to the immobilized protein.
-
Ternary Complex Formation: To assess ternary complex formation, inject the second protein partner (either POI or E3 ligase) in the presence of a saturating concentration of the PROTAC.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.[4]
Conclusion
The length of the PEG linker is a critical design element in the development of effective PROTACs. The provided data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1] There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3] Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific application. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis and evaluation of novel PROTAC molecules.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
